Benzquinamide Hydrochloride
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
The mechanism of action is not known, but presumably benzquinamide works via antagonism of muscarinic acetycholine receptors and histamine H1 receptors. LIKE PHENOTHIAZINES, IT APPARENTLY INHIBITS STIMULI @ CHEMORECEPTOR TRIGGER ZONE. HOWEVER, IN CONTRAST...INCR CARDIAC OUTPUT, BLOOD PRESSURE, & RESP HAVE BEEN NOTED BOTH EXPTL & CLINICALLY WITH BENZQUINAMIDE. /HCL/ |
|---|---|
CAS No. |
113-69-9 |
Molecular Formula |
C22H33ClN2O5 |
Molecular Weight |
441.0 g/mol |
IUPAC Name |
[(2R,3R,11bS)-3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] acetate;hydrochloride |
InChI |
InChI=1S/C22H32N2O5.ClH/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25;/h10-11,17-19H,6-9,12-13H2,1-5H3;1H/t17-,18+,19-;/m1./s1 |
InChI Key |
KZLNXGBVFTWMPS-CVEUAIMDSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC.Cl |
Appearance |
Solid powder |
Color/Form |
CRYSTALS FROM DIISOPROPYL ETHER |
melting_point |
130-131.5 131.0 °C 130-131.5 °C 131°C |
Other CAS No. |
63-12-7 23844-24-8 113-69-9 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
STABLE UP TO 5 YR @ 25 °C & UP TO 6% RELATIVE HUMIDITY; LIGHT-SENSITIVE; STABLE IN SOLN BETWEEN PH 2 & 4 /HCL/ |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
enzquinamide benzquinamide hydrochloride benzquinamide, (2alpha,3beta,11balpha)-isomer Emite-con |
Origin of Product |
United States |
Foundational & Exploratory
Benzquinamide Hydrochloride: A Technical Receptor Binding Profile and In-depth Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzquinamide is a derivative of benzoquinolizine that has been historically utilized as an antiemetic agent, particularly in the prevention and treatment of postoperative nausea and vomiting. Its therapeutic effects are underpinned by a complex interaction with various neurotransmitter receptors. This document provides a comprehensive technical overview of the receptor binding profile of Benzquinamide Hydrochloride, detailing its affinity for dopaminergic and adrenergic receptors. It also addresses its reported interactions with histaminic and muscarinic cholinergic receptors. This guide is intended to serve as a resource for researchers and professionals in drug development, offering a consolidated repository of binding data, experimental methodologies, and associated signaling pathways.
Receptor Binding Affinity of this compound
The primary mechanism of action of Benzquinamide is attributed to its antagonist activity at several key G-protein coupled receptors. The available quantitative data on its binding affinities are summarized below.
Data Presentation: Quantitative Receptor Binding
| Receptor Family | Receptor Subtype | Binding Affinity (Ki) in nM | Species | Reference |
| Dopamine | D2 | 3964 | Human | [1] |
| D3 | 3592 | Not Specified | ||
| D4 | 574 | Not Specified | ||
| Adrenergic | α2A | 1365 | Not Specified | |
| α2B | 691 | Not Specified | ||
| α2C | 545 | Not Specified |
Note on Histamine H1 and Muscarinic Acetylcholine Receptors:
Experimental Protocols: Radioligand Binding Assays
The binding affinities (Ki values) for Benzquinamide at dopamine and adrenergic receptors are typically determined through competitive radioligand binding assays. The following is a generalized protocol representative of the methodology used for such determinations.
General Protocol for Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells expressing D2, D3, D4, α2A, α2B, or α2C receptors).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]-Spiperone for D2/D3/D4 receptors, [³H]-Rauwolscine for α2-adrenergic receptors).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: A buffer solution appropriate for the specific receptor (e.g., Tris-HCl buffer containing ions like MgCl₂).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand via filtration through glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Workflow:
Procedure:
-
Reaction Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the specific radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of Benzquinamide.
-
Determine the concentration of Benzquinamide that inhibits 50% of the specific binding of the radioligand (IC50 value) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways
Benzquinamide exerts its pharmacological effects by antagonizing receptors that are coupled to specific intracellular signaling cascades. The primary receptors targeted by Benzquinamide, the D2-like dopamine receptors and the α2-adrenergic receptors, are predominantly coupled to inhibitory G-proteins (Gi/o).
Dopamine D2-like (D2, D3, D4) Receptor Signaling Pathway
The D2, D3, and D4 dopamine receptors are members of the D2-like receptor family. Upon activation by an agonist, these receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, Benzquinamide blocks these downstream effects.
α2-Adrenergic Receptor Signaling Pathway
Similar to the D2-like dopamine receptors, the α2-adrenergic receptors (α2A, α2B, and α2C) are also coupled to Gi/o proteins. Their activation by endogenous agonists like norepinephrine leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. Benzquinamide antagonizes this pathway, preventing the downstream cellular responses.
Conclusion
This compound exhibits a multi-receptor antagonist profile, with its most well-characterized interactions being with the D2-like family of dopamine receptors and the α2-adrenergic receptors. Its affinity for these receptors is in the mid-to-high nanomolar range. The antagonism of these Gi/o-coupled receptors likely contributes significantly to its antiemetic effects. While Benzquinamide is also reported to be an antagonist at histamine H1 and muscarinic acetylcholine receptors, the absence of quantitative binding data necessitates further investigation to fully elucidate the clinical significance of these interactions. The provided experimental framework and signaling pathway diagrams offer a foundational understanding for future research and drug development efforts involving compounds with similar receptor binding profiles.
References
Benzquinamide: A Dopamine Antagonist with a Complex Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Core Finding: Benzquinamide is a Dopamine D2-like Receptor Antagonist
Quantitative Receptor Binding Profile
Benzquinamide exhibits a broad receptor binding profile, with affinities spanning dopamine, histamine, and muscarinic acetylcholine receptors. The following table summarizes the available quantitative data on its binding affinities.
| Receptor Target | Ligand | Species | Assay Type | Binding Affinity (Ki/pKi) | Reference |
| Dopamine D2 | Benzquinamide | Human | Radioligand Binding | pKi = 5.4 | [1] |
Note: While qualitative statements regarding benzquinamide's antagonist activity at histamine H1 and muscarinic M1, M2, M4, and M5 receptors exist, specific quantitative binding affinity data (Ki or IC50 values) were not available in the reviewed literature.[2]
Experimental Protocols
The determination of benzquinamide's binding affinity for the dopamine D2 receptor was likely achieved through a competitive radioligand binding assay. While the specific protocol for benzquinamide has not been detailed in the available literature, a general methodology for such an assay is outlined below.
General Radioligand Binding Assay Protocol (Competitive Inhibition)
This protocol provides a framework for determining the binding affinity of a test compound (e.g., benzquinamide) for a target receptor (e.g., Dopamine D2).
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell Membranes: A preparation of cell membranes expressing the human dopamine D2 receptor. This could be from a stable cell line (e.g., CHO or HEK293 cells) or from brain tissue known to have a high density of D2 receptors (e.g., striatum).
-
Radioligand: A high-affinity radiolabeled ligand for the D2 receptor (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
Test Compound: Benzquinamide.
-
Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., haloperidol or sulpiride) to determine non-specific binding.
-
Assay Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and ligand binding (e.g., Tris-HCl buffer).
-
Filtration Apparatus: A cell harvester or a multi-well filtration system with glass fiber filters.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (benzquinamide) in the assay buffer.
-
Prepare a solution of the radioligand at a concentration typically at or below its Kd value.
-
Prepare the cell membrane suspension at a concentration that provides a sufficient signal-to-noise ratio.
-
-
Incubation:
-
In a multi-well plate, add the cell membrane suspension, the radioligand solution, and either the assay buffer (for total binding), the non-specific binding control, or a dilution of the test compound.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. This separates the bound radioligand (retained on the filter) from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Dopamine D2-like receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon activation by an agonist, these receptors typically inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, benzquinamide would be expected to block this dopamine-induced inhibition of adenylyl cyclase.
Putative Signaling Pathway of Benzquinamide at D2 Receptors
The following diagram illustrates the likely mechanism by which benzquinamide antagonizes dopamine D2 receptor signaling.
Caption: Benzquinamide antagonism at the D2 receptor.
Experimental Workflow for Assessing Functional Antagonism
To experimentally verify the functional antagonism of benzquinamide at D2 receptors, a cAMP assay could be employed.
Caption: Workflow for a functional cAMP assay.
Conclusion
The available pharmacological data indicates that benzquinamide is an antagonist of dopamine D2-like receptors. While its clinical use has been discontinued, its polypharmacological profile, encompassing dopamine, histamine, and muscarinic receptors, makes it an interesting tool for researchers studying the interplay of these neurotransmitter systems, particularly in the context of emesis and central nervous system disorders. Further research is warranted to fully elucidate its binding kinetics and functional effects at each of its targets, which could provide valuable insights for the development of novel therapeutics with specific multi-receptor profiles.
References
A Technical Guide to the Adrenergic Receptor Activity of Benzquinamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzquinamide is a pharmaceutical agent historically utilized as an antiemetic.[1][2][3][4] While its clinical use has been discontinued, its pharmacological profile continues to be of interest for research purposes, particularly its interaction with various neurotransmitter receptors. This document provides a detailed technical overview of the adrenergic receptor activity of Benzquinamide Hydrochloride, focusing on its antagonist properties at α2-adrenergic receptor subtypes. The information presented herein is intended to support further research and drug development efforts by providing comprehensive data, experimental context, and visual representations of its mechanism of action.
Core Adrenergic Receptor Activity
Benzquinamide has been identified as an antagonist of α2-adrenergic receptors.[3][5] It exhibits differential binding affinity across the three primary subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C.[3][5][6][7] This antagonistic activity is a key component of its pharmacological profile. Notably, some historical literature has associated Benzquinamide with histamine H1 and muscarinic acetylcholine receptors; however, more recent and specific studies have clarified its primary targets, emphasizing its role as an α2-adrenergic and dopamine D2-like receptor antagonist.[3] This guide will focus exclusively on its well-documented adrenergic receptor interactions.
Quantitative Data: Adrenergic Receptor Binding Profile
The binding affinity of this compound for human α2-adrenergic receptor subtypes has been quantified through competitive radioligand binding assays. The inhibition constants (Ki) represent the concentration of Benzquinamide required to occupy 50% of the receptors in the absence of the radioligand, providing a measure of the drug's binding potency. A lower Ki value indicates a higher binding affinity.
The data, summarized in Table 1, demonstrates that Benzquinamide has the highest affinity for the α2C subtype, followed by the α2B and α2A subtypes.[3][5][6]
Table 1: this compound Binding Affinities (Ki) for α2-Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α2A-Adrenergic | 1365 |
| α2B-Adrenergic | 691 |
| α2C-Adrenergic | 545 |
| Data sourced from Gregori-Puigjané, E., et al. (2012).[3] |
Signaling Pathways and Mechanism of Action
Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that associate with the Gi/o heterotrimeric G-protein.[8] The canonical signaling pathway for these receptors involves the inhibition of adenylyl cyclase upon activation by an agonist (e.g., norepinephrine). This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA).
As an antagonist, Benzquinamide binds to the α2-adrenergic receptor but does not activate it. Instead, it competitively blocks the binding of endogenous agonists like norepinephrine, thereby preventing the initiation of this inhibitory signaling cascade. The result is a disinhibition of adenylyl cyclase, which can lead to a relative increase in cAMP levels compared to the agonist-stimulated state.
Experimental Protocols
The quantitative data presented in this guide are derived from in vitro radioligand competition binding assays. This section outlines the typical methodology for such an experiment.
Objective
To determine the binding affinity (Ki) of this compound for a specific α2-adrenergic receptor subtype by measuring its ability to displace a known radiolabeled ligand.
Materials
-
Receptor Source: Membranes from a stable cell line (e.g., HEK-293 or CHO) heterologously expressing the recombinant human α2A, α2B, or α2C adrenergic receptor.
-
Radioligand: A high-affinity radiolabeled antagonist for α2 receptors, such as [3H]Rauwolscine or [3H]Yohimbine.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity α2 antagonist (e.g., unlabeled Yohimbine) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-HCl buffer with physiological pH and ionic strength.
-
Instrumentation: Scintillation counter, filter plates (e.g., 96-well glass fiber), and a cell harvester.
Procedure
-
Preparation: Cell membranes expressing the target receptor are prepared and diluted in the assay buffer to a final concentration determined by prior receptor saturation experiments.
-
Assay Plate Setup: The assay is typically performed in a 96-well format.
-
Total Binding Wells: Contain cell membranes and the radioligand.
-
Non-specific Binding Wells: Contain cell membranes, the radioligand, and a saturating concentration of the non-specific binding control.
-
Competition Wells: Contain cell membranes, the radioligand, and varying concentrations of Benzquinamide.
-
-
Incubation: The assay plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Termination and Harvesting: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on each filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competition wells are plotted as the percentage of specific binding versus the log concentration of Benzquinamide.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of Benzquinamide that inhibits 50% of the specific radioligand binding).
-
The IC50 value is converted to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Summary and Conclusion
This compound is a potent antagonist at α2-adrenergic receptors, with a rank order of binding affinity of α2C > α2B > α2A.[3][5][6] Its mechanism involves the competitive blockade of Gi/o-coupled signaling pathways, preventing the agonist-mediated inhibition of adenylyl cyclase. The binding characteristics have been elucidated through standard in vitro pharmacological assays, specifically radioligand competition binding studies. This technical guide provides the core quantitative data and methodological context necessary for researchers and scientists to understand and further investigate the adrenergic pharmacology of Benzquinamide.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benzquinamide | Dosing and Uses | medtigo [medtigo.com]
- 5. Benzquinamide | Adrenergic Receptor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. α2 adrenergic receptor — TargetMol Chemicals [targetmol.com]
- 8. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
The Pharmacological Profile of Benzquinamide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzquinamide Hydrochloride is an antiemetic agent previously utilized for the prevention and treatment of nausea and vomiting, particularly in the post-operative setting. While historically believed to exert its effects through antihistaminic and anticholinergic activities, more recent and definitive evidence has elucidated its primary mechanism of action as an antagonist of dopamine and α2-adrenergic receptors. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetics. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to support further research and drug development efforts.
Mechanism of Action & Pharmacodynamics
Initial characterization of Benzquinamide suggested a pharmacological profile consistent with antihistaminic and mild anticholinergic properties[1][2]. However, subsequent research has redefined its primary mechanism of action. A pivotal study by Gregori-Puigjané et al. (2012) identified Benzquinamide as an antagonist of dopamine and α2-adrenergic receptors through a chemoinformatic approach followed by experimental validation[3][4]. This more recent and specific data suggests that the antiemetic effects of Benzquinamide are likely mediated through the antagonism of these receptors in the chemoreceptor trigger zone and other relevant areas of the central nervous system.
Dopaminergic and Adrenergic Receptor Antagonism
Benzquinamide has been shown to bind to and antagonize multiple dopamine and α2-adrenergic receptor subtypes. The binding affinities (Ki) for these receptors have been experimentally determined and are summarized in the table below. The antagonism of D2 receptors, in particular, is a well-established mechanism for producing antiemetic effects[5][6]. The α2-adrenergic antagonism may also contribute to its overall pharmacological effects.
Historical Perspective: Histamine H1 and Muscarinic Receptor Activity
Older literature frequently describes Benzquinamide as a histamine H1 and muscarinic acetylcholine receptor antagonist[1][2][7]. While it may possess some activity at these receptors, the more recent and quantitative data point towards dopamine and adrenergic receptors as its primary targets[3][4]. It is plausible that early classifications were based on less specific functional assays or that its activity at these receptors is significantly lower than at its primary targets.
P-Glycoprotein Inhibition
In addition to its receptor antagonist activity, Benzquinamide has been shown to inhibit P-glycoprotein (P-gp) mediated drug efflux[8][9]. This action can potentiate the cytotoxicity of anticancer agents in multidrug-resistant cells, suggesting a potential, though largely unexplored, application in oncology.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data available for this compound.
Table 1: Receptor Binding Affinities (Ki)
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D2 | 4,369 | [4] |
| Dopamine D3 | 3,592 | [4] |
| Dopamine D4 | 574 | [4] |
| α2A-Adrenergic | 1,365 | [4] |
| α2B-Adrenergic | 691 | [4] |
| α2C-Adrenergic | 545 | [4] |
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Route of Administration | Reference |
| Bioavailability | 33-39% | Oral (capsule), Rectal (suppository) | [7] |
| Protein Binding | 58% | - | [7] |
| Elimination Half-life | 40 minutes | - | [7] |
| Metabolism | Hepatic | - | [7] |
Experimental Protocols
The following section provides a detailed methodology for a competitive radioligand binding assay, a standard method for determining the binding affinity of a compound for a specific receptor. This protocol is a synthesized representation based on established methodologies for dopamine, histamine, and muscarinic receptor binding assays[1][7][10][11][12][13][14][15][16][17][18].
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific G-protein coupled receptor (e.g., Dopamine D2 receptor).
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human receptor of interest (e.g., HEK293 cells expressing D2 receptors).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the receptor of interest (e.g., [³H]-Spiperone for D2 receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the receptor of interest (e.g., Haloperidol for D2 receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Cell Harvester.
-
Scintillation Counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer to a desired protein concentration (determined by a protein assay such as the Bradford or BCA assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of radioligand, and the cell membrane preparation.
-
Non-specific Binding: Add assay buffer, a fixed concentration of radioligand, a high concentration of the non-specific binding control, and the cell membrane preparation.
-
Competitive Binding: Add assay buffer, a fixed concentration of radioligand, varying concentrations of this compound (typically in a serial dilution), and the cell membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed signaling pathways of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway for Benzquinamide's antagonism of the Dopamine D2 receptor.
Caption: Proposed signaling pathway for Benzquinamide's antagonism of the α2-Adrenergic receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
This compound is an antiemetic whose pharmacological profile is primarily defined by its antagonist activity at dopamine D2, D3, and D4 receptors, as well as α2-adrenergic receptors. While historically considered an antihistamine and anticholinergic, current evidence points to a dopaminergic and adrenergic mechanism of action. Its pharmacokinetic profile is characterized by incomplete oral and rectal bioavailability and a short elimination half-life. The provided data, experimental protocols, and pathway visualizations offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of Benzquinamide's pharmacology and potentially informing the development of new therapeutic agents.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Antiemetic specificity of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying mechanism-of-action targets for drugs and probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review of Dopamine Antagonists for Nausea and Vomiting in Palliative Care Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Density Receptor-Ligand Binding Assays [sigmaaldrich.cn]
- 14. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 15. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bmglabtech.com [bmglabtech.com]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Central Nervous System Effects of Benzquinamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzquinamide hydrochloride is a derivative of benzoquinolizine that has been historically utilized as an antiemetic agent, particularly in the management of postoperative nausea and vomiting. While its clinical use has been discontinued, its pharmacological profile presents a case study in multi-target receptor engagement within the central nervous system (CNS). This technical guide provides a comprehensive overview of the CNS effects of this compound, detailing its mechanism of action, receptor binding affinities, and observed physiological and behavioral consequences. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and visualizes key pathways to serve as a resource for researchers in neuropharmacology and drug development.
Introduction
This compound was developed in the 1960s and introduced as an antiemetic. Its primary indication was for the prevention and treatment of nausea and vomiting associated with anesthesia and surgery.[1] The drug was administered intramuscularly or intravenously.[1] Despite its efficacy, it was eventually discontinued for commercial reasons.[2] This guide revisits the neuropharmacology of Benzquinamide, focusing on its interactions with various CNS receptors and the resultant physiological and behavioral effects.
Mechanism of Action and Receptor Binding Profile
The mechanism of action of this compound is complex, involving antagonism at multiple neurotransmitter receptors. There is conflicting information in publicly available databases regarding its activity at histamine and muscarinic receptors. However, quantitative binding data points towards dopamine and adrenergic receptors as the primary sites of action.
Dopamine Receptor Antagonism
Benzquinamide exhibits antagonist activity at dopamine D2, D3, and D4 receptors. This action is believed to contribute to its antiemetic effects by blocking dopamine signaling in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[3]
Adrenergic Receptor Antagonism
The compound also acts as an antagonist at α2-adrenergic receptors (α2A, α2B, and α2C subtypes).[4] This interaction may contribute to some of its cardiovascular side effects, such as initial hypotension followed by reflex tachycardia.[4]
Histamine and Muscarinic Receptor Activity: A Point of Contention
Several sources describe Benzquinamide as possessing antihistaminic (H1) and mild anticholinergic (muscarinic) properties, which are thought to contribute to its sedative and antiemetic effects.[1][3] However, a notable source explicitly states that Benzquinamide has been "mistakenly identified as an antagonist of histamine H1 receptors and M1-5 muscarinic acetylcholine receptors (mAChRs)".[4] This guide presents the available quantitative data, which currently does not include binding affinities for histamine or muscarinic receptors, to encourage a data-driven understanding of its pharmacological profile.
Quantitative Receptor Binding Data
The following table summarizes the available quantitative data on the binding affinities of this compound for various CNS receptors. All data is presented as inhibition constants (Ki) in nanomolar (nM) units.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine Receptors | ||
| D2 | 4,369 | [4] |
| D3 | 3,592 | [4] |
| D4 | 574 | [4] |
| α2-Adrenergic Receptors | ||
| α2A | 1,365 | [4] |
| α2B | 691 | [4] |
| α2C | 545 | [4] |
Central Nervous System Effects
Benzquinamide's interactions with multiple receptor systems result in a range of CNS effects, with sedation being the most prominent.
Sedation
Sedation and drowsiness are commonly reported side effects of Benzquinamide administration.[2] The sedative properties are likely a consequence of its antagonist activity at dopamine and/or α2-adrenergic receptors, which can lead to a general depression of CNS activity. The potential contribution of antihistaminic effects remains debated due to the conflicting receptor binding information.
Antiemetic Effect
The primary therapeutic effect of Benzquinamide is the prevention and treatment of nausea and vomiting. This is primarily attributed to its antagonism of dopamine D2 receptors in the chemoreceptor trigger zone.
Effects on Conditioned Avoidance Response
Preclinical studies in dogs have shown that Benzquinamide inhibits conditioned avoidance responses.[4] This effect is often used as a behavioral screen for antipsychotic-like activity, suggesting that Benzquinamide's dopamine receptor antagonism is sufficient to modulate complex behaviors.
| Behavioral Test | Species | Endpoint | ED50 | Reference |
| Conditioned Avoidance (Shuttle Box) | Dog | Inhibition of avoidance response | 2.77 mg/kg | [4] |
| Apomorphine-Induced Emesis | Dog | Inhibition of vomiting | 0.69 mg/kg | [4] |
Experimental Protocols
This section details the methodologies for key experiments relevant to assessing the CNS effects of compounds like Benzquinamide.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: A tissue source rich in the target receptor (e.g., specific brain regions) is homogenized and centrifuged to isolate a membrane fraction containing the receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand known to bind to the target receptor and varying concentrations of the unlabeled test compound (e.g., Benzquinamide).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
Objective: To measure the extracellular levels of neurotransmitters in specific brain regions of a freely moving animal following drug administration.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex) of an anesthetized animal. The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: As the aCSF flows through the probe, neurotransmitters from the extracellular space diffuse across the dialysis membrane into the aCSF. The resulting dialysate is collected at regular intervals.
-
Drug Administration: The test compound (Benzquinamide) is administered systemically (e.g., intraperitoneally or intravenously).
-
Neurochemical Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.
Conditioned Avoidance Response (CAR)
Objective: To assess the effect of a drug on the ability of an animal to learn and perform a response to avoid an aversive stimulus.
General Protocol (Shuttle Box for Dogs):
-
Apparatus: A two-compartment shuttle box with a gate or opening between the compartments. The floor of each compartment can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented before the unconditioned stimulus (US), the foot shock.
-
Training: The animal is placed in one compartment. The CS is presented for a set duration (e.g., 10 seconds), followed by the presentation of the US. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal does not move during the CS, the US is delivered until the animal escapes to the other compartment (escape response).
-
Testing: After stable avoidance behavior is established, the animal is treated with the test drug (Benzquinamide) or a vehicle control before the session.
-
Data Collection: The number of avoidance responses, escape responses, and failures to escape are recorded. A selective suppression of avoidance responses without affecting escape responses is indicative of antipsychotic-like activity.[4]
Signaling Pathways and Logical Relationships
The antagonist actions of Benzquinamide at D2 and α2-adrenergic receptors interrupt their respective signaling cascades.
Dopamine D2 Receptor Signaling Pathway
D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. By blocking these receptors, Benzquinamide prevents dopamine from exerting these inhibitory effects, thereby altering neuronal excitability and neurotransmitter release.
α2-Adrenergic Receptor Signaling Pathway
Similar to D2 receptors, α2-adrenergic receptors are Gi/o-coupled GPCRs. Their activation by norepinephrine typically leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. Benzquinamide's antagonism at these receptors blocks this inhibitory signaling.
Experimental Workflow for In Vivo Microdialysis
The following diagram illustrates the logical flow of an in vivo microdialysis experiment to assess the effect of Benzquinamide on neurotransmitter levels.
Conclusion
This compound is a pharmacologically complex agent with significant effects on the central nervous system. While its historical classification included antihistaminic and anticholinergic activities, current quantitative evidence points towards dopamine and α2-adrenergic receptor antagonism as its primary mechanisms of action. These interactions are responsible for its principal therapeutic effect as an antiemetic, as well as its prominent sedative side effects. The conflicting reports on its full receptor binding profile highlight the importance of relying on quantitative binding data in neuropharmacological research. This technical guide provides a consolidated resource for understanding the CNS effects of Benzquinamide, offering valuable insights for researchers exploring multi-target drug action and the neurobiology of emesis and sedation. Further research to definitively elucidate its binding affinities at histamine and muscarinic receptors would be beneficial for a complete pharmacological characterization.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ligand-binding propeties of the muscarinic acetylcholine receptor in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPA receptors modulate dopamine release in the striatum, as measured by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
In Vivo Effects of Benzquinamide Hydrochloride on Emesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzquinamide Hydrochloride is a now-discontinued antiemetic agent that was historically used for the management of postoperative nausea and vomiting.[1] This technical guide provides a comprehensive overview of the in vivo effects of this compound on emesis, drawing from available clinical and preclinical data. The document details its presumed mechanism of action, summarizes clinical efficacy, and outlines generalizable experimental protocols for the in vivo assessment of antiemetic agents. Due to the discontinuation of the drug and the age of the primary research, specific quantitative preclinical data is limited in currently accessible literature. However, this guide synthesizes the available information to provide a valuable resource for researchers in the field of antiemetic drug development.
Introduction
Emesis, the forceful expulsion of gastric contents, is a complex physiological reflex coordinated by the central nervous system. It can be triggered by a variety of stimuli, including certain drugs, motion, and visceral irritation. The control of emesis is a critical aspect of patient care, particularly in the contexts of chemotherapy and postoperative recovery. This compound was developed as an antiemetic and is understood to exert its effects through multiple neurotransmitter systems. This guide will explore the in vivo evidence for its antiemetic properties.
Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated but is presumed to involve the antagonism of multiple receptor types implicated in the emetic reflex.[2]
-
Dopamine D2 Receptor Antagonism: A key aspect of Benzquinamide's antiemetic effect is its ability to antagonize dopamine D2 receptors.[3] The chemoreceptor trigger zone (CTZ) in the area postrema of the brainstem is rich in D2 receptors and plays a crucial role in detecting emetic substances in the bloodstream.[4][5] By blocking these receptors, Benzquinamide is thought to inhibit the signaling cascade that leads to the activation of the vomiting center in the medulla.[6] This is supported by evidence of its effectiveness against apomorphine-induced emesis in dogs, as apomorphine is a potent dopamine D2 receptor agonist.[3]
-
Muscarinic Acetylcholine Receptor Antagonism: Benzquinamide also exhibits anticholinergic properties through the antagonism of muscarinic acetylcholine receptors.[2] Muscarinic receptors are involved in the vestibular system and the nucleus tractus solitarius (NTS), both of which are integral to the emetic pathway.
-
Histamine H1 Receptor Antagonism: The compound possesses antihistaminic properties by blocking H1 receptors.[2] Histamine H1 receptors are also present in the NTS and the vestibular system and are known to play a role in motion sickness and other causes of emesis.
The multi-receptor antagonism of Benzquinamide suggests a broad spectrum of activity against various emetic stimuli.
Signaling Pathway Diagram
Caption: Presumed mechanism of Benzquinamide's antiemetic action.
In Vivo Efficacy Data
While detailed preclinical quantitative data is scarce in the accessible literature, clinical studies provide some insight into the in vivo antiemetic efficacy of this compound.
Clinical Data
A study investigating the dose-response relationship of intravenous this compound for the suppression of chemotherapy-induced emesis in 108 patients provides the most direct evidence of its efficacy.[7]
| Indication | Route of Administration | Daily Dose | Efficacy | Patient Population | Emetic Challenge |
| Chemotherapy-Induced Emesis | Intravenous Infusion | 300-500 mg | Antiemetic effect in ≥70% of cases | 108 patients | Cisplatin and/or doxorubicin regimens |
Table 1: Summary of Clinical Efficacy of Intravenous this compound in Chemotherapy-Induced Emesis.[7]
In contrast, a double-blind controlled trial evaluating oral Benzquinamide for the treatment of nausea and vomiting induced by 5-fluorouracil found it to be no more effective than a placebo.[8]
| Indication | Route of Administration | Daily Dose | Efficacy | Comparator |
| 5-Fluorouracil-Induced Nausea and Vomiting | Oral | 100 mg (3 times daily) | Equal to placebo | Placebo, Prochlorperazine (10 mg, 3 times daily) |
Table 2: Summary of Clinical Efficacy of Oral this compound.[8]
Experimental Protocols for In Vivo Antiemetic Screening
General Protocol: Apomorphine-Induced Emesis in Dogs
Objective: To assess the dose-dependent antiemetic efficacy of a test compound against apomorphine-induced emesis in dogs.
Animals: Healthy adult beagle dogs of either sex, acclimatized to the laboratory environment.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for test compound
-
Apomorphine Hydrochloride
-
Sterile saline for injection
Procedure:
-
Fasting: Dogs are fasted overnight with free access to water.
-
Group Allocation: Animals are randomly assigned to treatment groups (e.g., vehicle control, and multiple dose levels of the test compound). A minimum of 4-6 animals per group is recommended.[9]
-
Test Compound Administration: The test compound or vehicle is administered via a predetermined route (e.g., intramuscular, intravenous, or oral) at specified times before the emetic challenge.
-
Emetic Challenge: Apomorphine Hydrochloride is administered subcutaneously at a dose known to reliably induce emesis (e.g., 0.04-0.1 mg/kg).[10]
-
Observation: Each dog is observed continuously for a defined period (e.g., 1-2 hours) following the apomorphine challenge.
-
Data Collection: The following parameters are recorded:
-
Latency to the first emetic episode (retching or vomiting).
-
Total number of emetic episodes.
-
Number of retches and vomits.
-
-
Data Analysis: The data are analyzed to determine the percentage inhibition of emesis for each dose of the test compound compared to the vehicle control group. The ED50 (the dose that protects 50% of the animals from emesis) can be calculated.
Experimental Workflow Diagram
Caption: Generalized workflow for in vivo antiemetic screening.
Discussion and Conclusion
The available evidence indicates that this compound possesses antiemetic properties, likely mediated through the antagonism of dopamine D2, muscarinic, and histamine H1 receptors. Clinical data supports its efficacy when administered intravenously for the prevention of chemotherapy-induced emesis.[7] However, its oral formulation was found to be ineffective in a study on 5-fluorouracil-induced nausea and vomiting.[8]
The lack of detailed, publicly available preclinical data makes a thorough quantitative assessment of its in vivo antiemetic profile challenging. The provided experimental protocol outlines a standard method for evaluating antiemetic agents in a preclinical setting, which would be applicable for generating such data.
For researchers and drug development professionals, the case of Benzquinamide highlights the importance of multi-target antagonism in the development of broad-spectrum antiemetics. While the drug is no longer in clinical use, understanding its pharmacological profile can inform the development of new and more effective antiemetic therapies. Future research in this area could focus on compounds with optimized receptor affinity profiles to maximize efficacy and minimize side effects.
References
- 1. Benzquinamide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antiemetic specificity of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptors in emesis: Molecular mechanisms and potential therapeutic function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 6. m.youtube.com [m.youtube.com]
- 7. [Dose-response relationship of intravenous administration of this compound for suppression of cytostatic-induced emesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral benzquinamide in the treatment of nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preclinical screening method of antiemetic drugs.pptx [slideshare.net]
- 10. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by Benzquinamide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzquinamide hydrochloride is a drug historically utilized for its antiemetic properties. While its primary mechanisms of action are recognized as the antagonism of dopamine, α2-adrenergic, muscarinic acetylcholine, and histamine H1 receptors, a comprehensive understanding of its influence on downstream intracellular signaling pathways is not extensively documented in dedicated studies. This technical guide synthesizes available pharmacological data to elucidate the potential modulatory effects of this compound on critical cellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. This document provides a framework for future research by outlining detailed experimental protocols and visualizing the inferred signaling networks.
Introduction
Benzquinamide is a benzoquinolizine derivative that was previously marketed as an antiemetic agent. Its clinical efficacy is attributed to its antagonist activity at several G-protein coupled receptors (GPCRs). The modulation of these receptors can have far-reaching effects on intracellular signaling, influencing a myriad of cellular processes. This guide explores the established receptor targets of this compound and extrapolates its potential impact on key signaling pathways that are fundamental to cell proliferation, survival, and metabolism.
Pharmacodynamics: Receptor Binding Profile
This compound exhibits antagonist activity at multiple receptor sites. The binding affinities (Ki) for some of these receptors have been quantitatively determined, providing a basis for understanding its pharmacological profile.
Table 1: Quantitative Receptor Binding Data for Benzquinamide
| Receptor Target | Binding Affinity (Ki) [nM] | Reference |
| Dopamine D2 | 4,369 | [1] |
| Dopamine D3 | 3,592 | [1] |
| Dopamine D4 | 574 | [1] |
| α2A-Adrenergic | 1,365 | [1] |
| α2B-Adrenergic | 691 | [1] |
| α2C-Adrenergic | 545 | [1] |
Note: There is conflicting information in the literature regarding Benzquinamide's activity at histamine H1 and muscarinic acetylcholine receptors, with some sources stating it is an antagonist at these sites while others suggest this is a misidentification[1][2]. Further experimental validation is required.
Inferred Modulation of Downstream Signaling Pathways
Direct experimental evidence detailing the effects of this compound on intracellular signaling cascades is limited. However, based on its antagonism of specific receptors, we can infer its potential modulatory role in the following pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Antagonism of D2 dopamine receptors by other therapeutic agents has been shown to increase the phosphorylation and activation of Akt[3][4]. Therefore, it is plausible that Benzquinamide, through its action as a D2 receptor antagonist, may lead to an upregulation of Akt signaling.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is centrally involved in cell proliferation, differentiation, and survival. The receptors targeted by Benzquinamide are known to couple to this pathway:
-
α2-Adrenergic Receptors: Activation of α2-adrenergic receptors can lead to the phosphorylation of ERK1/2[5]. As an antagonist, Benzquinamide would be expected to inhibit this stimulation.
-
Muscarinic Acetylcholine Receptors: M3 muscarinic receptor activation is linked to the stimulation of the MAPK/ERK pathway. Consequently, antagonism by Benzquinamide could potentially inhibit this signaling cascade[6].
-
Histamine H1 Receptors: Histamine-induced activation of H1 receptors can lead to the phosphorylation of the Raf/MEK/ERK signaling cascade. An H1 antagonist would block this effect[7].
STAT3 Signaling Pathway
Currently, there is no direct or inferred evidence from the reviewed literature to suggest that this compound significantly modulates the STAT3 signaling pathway.
Visualization of Signaling Pathways
The following diagrams illustrate the potential points of intervention for this compound within key cellular signaling pathways.
Proposed Experimental Protocols
To validate the inferred modulatory effects of this compound, the following experimental protocols are proposed.
Radioligand Binding Assay for Receptor Affinity
This protocol determines the binding affinity (Ki) of this compound for its target receptors.
Methodology:
-
Cell Culture and Membrane Preparation: Culture a cell line (e.g., HEK293) stably expressing the human receptor of interest (e.g., Dopamine D2). Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Assay: In a 96-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors) and a range of concentrations of this compound.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Benzquinamide concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation[8][9].
Western Blotting for Phosphorylated Akt and ERK
This protocol is designed to assess the effect of this compound on the activation state of key signaling proteins.
Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., PC-12 for α2-adrenergic receptors) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified time. In some experiments, co-treat with a known agonist for the receptor of interest to assess the antagonistic effect of Benzquinamide.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of Akt (e.g., p-Akt Ser473, total Akt) and ERK (e.g., p-ERK Thr202/Tyr204, total ERK).
-
Detection: After incubation with appropriate HRP-conjugated secondary antibodies, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the activation status of Akt and ERK[10][11][12].
Conclusion
While this compound is a well-established antagonist of several key GPCRs, its direct impact on downstream cellular signaling pathways such as PI3K/Akt and MAPK/ERK has not been explicitly studied. Based on the known signaling consequences of antagonizing its target receptors, it is hypothesized that Benzquinamide may modulate these critical pathways. The experimental protocols outlined in this guide provide a robust framework for investigating these potential effects, which could uncover novel pharmacological properties of this compound and inform future drug development efforts. Further research is warranted to definitively characterize the intracellular signaling signature of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Involvement of the H1 histamine receptor, p38 MAP kinase, MLCK, and Rho/ROCK in histamine-induced endothelial barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Akt Signaling by D2 and D3 Dopamine Receptors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Akt signaling by D2 and D3 dopamine receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha(2)-Adrenergic receptors activate MAPK and Akt through a pathway involving arachidonic acid metabolism by cytochrome P450-dependent epoxygenase, matrix metalloproteinase activation and subtype-specific transactivation of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]
Early Preclinical Studies of Benzquinamide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzquinamide hydrochloride is a benzoquinolizine derivative that was developed as an antiemetic and sedative agent. Its clinical use has been largely discontinued, but an examination of its early preclinical data provides valuable insights into its pharmacological profile. This technical guide synthesizes available information on the early preclinical studies of this compound, focusing on its mechanism of action, pharmacokinetics, and toxicology in animal models. Due to the limited availability of full-text early publications, some data presented herein is based on summaries and abstracts of foundational studies.
Mechanism of Action
This compound's primary mechanism of action was initially attributed to its antihistaminic and mild anticholinergic properties.[1][2] However, subsequent research has revealed a more complex pharmacological profile, suggesting interactions with other receptor systems that may contribute to its antiemetic and sedative effects.
Receptor Binding Profile:
Emerging evidence suggests that benzquinamide also interacts with adrenergic and dopaminergic receptors. Specifically, it has been shown to bind to α2A, α2B, and α2C adrenergic receptors, as well as dopamine D2 receptors.[1] This multi-receptor activity may explain its broader pharmacological effects beyond what would be expected from a simple antihistamine or anticholinergic agent.
Signaling Pathways
The antiemetic and sedative effects of Benzquinamide likely result from the modulation of several signaling pathways.
Caption: Proposed multi-target mechanism of action for this compound.
Pharmacokinetics
A pivotal early study by Wiseman, Schreiber, and Pinson in 1964 investigated the distribution, excretion, and metabolism of Benzquinamide in rats and dogs.[3] While the full quantitative data from this study is not widely available, the abstract provides key qualitative insights.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Benzquinamide is rapidly absorbed following oral administration in both rats and dogs.[3]
-
Distribution: The drug is widely distributed throughout the tissues of experimental animals.[3]
-
Metabolism: The primary route of elimination is through metabolism.[3]
-
Excretion: Metabolites are excreted in both urine and feces.[3]
Table 1: Summary of Preclinical Pharmacokinetic Parameters (Illustrative)
| Parameter | Rat | Dog |
| Route of Administration | Oral, Intravenous | Oral, Intravenous |
| Time to Peak Plasma Concentration (Tmax) | Data not available | Data not available |
| Peak Plasma Concentration (Cmax) | Data not available | Data not available |
| Area Under the Curve (AUC) | Data not available | Data not available |
| Elimination Half-life (t½) | Data not available | 30-40 minutes[3] |
| Primary Route of Elimination | Metabolism | Metabolism |
| Primary Excretion Route | Urine and Feces | Urine and Feces |
Experimental Protocols
Pharmacokinetic Study Workflow (Generalized)
A typical preclinical pharmacokinetic study to obtain the data in Table 1 would follow this general workflow:
Caption: Generalized workflow for a preclinical pharmacokinetic study.
Methodology for a Typical Rodent Pharmacokinetic Study:
-
Animal Model: Male and female Sprague-Dawley rats.
-
Dosing:
-
Intravenous (IV) administration of a single dose of this compound via the tail vein.
-
Oral (PO) administration of a single dose via gavage.
-
-
Blood Sampling: Serial blood samples are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of Benzquinamide and its major metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated using non-compartmental analysis of the plasma concentration-time data.
Toxicology
Preclinical toxicology studies are essential to determine the safety profile of a new drug candidate. For a compound like Benzquinamide, these would have included acute and repeated-dose toxicity studies in rodent and non-rodent species.
Table 2: Summary of Preclinical Toxicology Endpoints (Illustrative)
| Study Type | Species | Key Endpoints |
| Acute Toxicity | Mouse, Rat | LD50, Clinical signs of toxicity, Gross necropsy findings |
| Repeated-Dose Toxicity (e.g., 28-day) | Rat, Dog | Clinical observations, Body weight changes, Food consumption, Hematology, Clinical chemistry, Urinalysis, Organ weights, Histopathology |
Experimental Protocols
Acute Toxicity Study (LD50 Determination - Generalized)
The following diagram illustrates a generalized workflow for determining the median lethal dose (LD50).
Caption: Generalized workflow for an acute toxicity (LD50) study.
Methodology for a Typical Rodent Acute Oral Toxicity Study:
-
Animal Model: Male and female Swiss albino mice or Wistar rats.
-
Dosing: A single oral dose of this compound is administered to different groups of animals at increasing dose levels.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days.
-
Data Collection: The number of mortalities at each dose level is recorded.
-
LD50 Calculation: The LD50 value is calculated using a statistical method, such as the probit analysis.
Conclusion
The early preclinical evaluation of this compound characterized it as a rapidly absorbed and metabolized compound with a multi-receptor binding profile that includes histamine H1, muscarinic acetylcholine, α2-adrenergic, and dopamine D2 receptors. While specific quantitative data from these foundational studies are not readily accessible, the available information provides a framework for understanding its pharmacological and toxicological properties. This guide serves as a summary of the core preclinical knowledge of this compound for researchers and professionals in drug development.
References
Benzquinamide Hydrochloride: A Preclinical Exploration of its Potential as a Neuroleptic Agent
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Benzquinamide hydrochloride, a compound previously marketed as an antiemetic, has emerged as a molecule of interest for its potential neuroleptic properties. This technical guide provides a comprehensive overview of the existing preclinical data on benzquinamide, focusing on its pharmacological profile and behavioral effects relevant to antipsychotic activity. While clinical data in psychiatric populations is absent, this document consolidates the available in vitro and in vivo findings to offer a foundation for future research and development in the field of neuropsychopharmacology. The conflicting reports on its primary mechanism of action are critically examined, and the limited but significant evidence for its neuroleptic-like effects is presented. This guide aims to serve as a resource for scientists and drug development professionals interested in exploring the therapeutic potential of this compound as a novel neuroleptic agent.
Introduction
The landscape of antipsychotic drug development is continually evolving, with an ongoing search for novel chemical entities that offer improved efficacy and a more favorable side-effect profile compared to existing treatments.[1][2] Benzquinamide, a benzoquinolizine derivative, was first introduced for its antiemetic and sedative properties.[3] However, subsequent pharmacological investigations have revealed a receptor binding profile and behavioral effects that suggest a potential role as a neuroleptic agent. This whitepaper synthesizes the available preclinical data to provide a detailed technical guide on the neuroleptic potential of this compound.
Pharmacological Profile: A Tale of Two Mechanisms
A critical aspect of benzquinamide's pharmacology is the existing discrepancy in the literature regarding its primary mechanism of action. This section will present both perspectives to provide a complete picture of the current understanding.
The Dopaminergic and Adrenergic Hypothesis
The core of the neuroleptic hypothesis for benzquinamide lies in its reported antagonist activity at dopamine and adrenergic receptors. Antagonism of the dopamine D2 receptor is a hallmark of all clinically effective antipsychotic drugs.[4][5] Furthermore, modulation of adrenergic receptor activity is a feature of many atypical antipsychotics and can contribute to their overall therapeutic and side-effect profiles.
One pivotal study reported the following binding affinities (Ki) for benzquinamide:
| Receptor Subtype | Binding Affinity (Ki) in nM |
| Dopamine D2 | 4,369 |
| Dopamine D3 | 3,592 |
| Dopamine D4 | 574 |
| α2A-Adrenergic | 1,365 |
| α2B-Adrenergic | 691 |
| α2C-Adrenergic | 545 |
Table 1: this compound Receptor Binding Affinities. This table summarizes the reported antagonist binding affinities (Ki) of benzquinamide for various dopamine and adrenergic receptor subtypes.
Another study reported a pKi of 5.4 for the D2 dopamine receptor, which translates to a Ki of approximately 3981 nM.[6] This study also intriguingly noted a more potent inhibitory effect on cyclooxygenase COX-2 with a pIC50 of 8.3.[6] The significance of this COX-2 inhibition in the context of its potential neuroleptic effects is yet to be elucidated.
The reported antagonism at D2-like receptors, particularly D4, and at α2-adrenergic receptors provides a plausible pharmacological basis for antipsychotic activity.
The Muscarinic and Histaminic Hypothesis
In contrast to the dopaminergic hypothesis, several sources, including the DrugBank database, describe benzquinamide as a compound with antihistaminic and mild anticholinergic properties, presumably acting as an antagonist at muscarinic acetylcholine and histamine H1 receptors.[3] This pharmacological profile is more consistent with its established use as an antiemetic and sedative. It is crucial for future research to definitively resolve this discrepancy in the mechanism of action, as potent anticholinergic activity is generally considered undesirable for a neuroleptic agent due to potential cognitive side effects.
Preclinical Evidence of Neuroleptic Activity
The primary in vivo evidence supporting the potential of benzquinamide as a neuroleptic agent comes from a study evaluating its effect on the conditioned avoidance response (CAR). The CAR test is a well-established preclinical screen with high predictive validity for antipsychotic efficacy.[7][8] In this paradigm, a drug's ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus is indicative of antipsychotic-like activity.
| Preclinical Model | Species | Endpoint | Result (ED50) |
| Conditioned Avoidance Response | Dog | Inhibition of conditioned avoidance | 2.77 mg/kg |
Table 2: Preclinical Efficacy of this compound. This table presents the key preclinical finding supporting the neuroleptic potential of benzquinamide.
The reported ED50 of 2.77 mg/kg in dogs for inhibiting the conditioned avoidance response is a significant finding that warrants further investigation. However, to date, there is a conspicuous absence of data on benzquinamide in other standard preclinical models of psychosis. These models are crucial for building a comprehensive profile of a potential neuroleptic agent and include:
-
Catalepsy Tests: To assess the potential for extrapyramidal side effects (EPS).
-
Amphetamine-Induced Stereotypy: A model of dopamine hyperfunction.
-
Apomorphine-Induced Climbing: Another model sensitive to dopamine receptor blockade.[9][10][11][12]
The lack of data from these models represents a critical gap in our understanding of benzquinamide's neuroleptic profile.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of preclinical findings. Due to the limited publicly available information, a detailed protocol for the conditioned avoidance response study in dogs could not be fully reconstructed. However, a generalized workflow for such an experiment is provided below.
Conditioned Avoidance Response (CAR) Workflow
A typical CAR experiment involves training an animal to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding neutral stimulus (e.g., a light or a tone). The workflow can be visualized as follows:
Proposed Signaling Pathway of Neuroleptic Action
Assuming the dopaminergic and adrenergic hypothesis is correct, the neuroleptic action of benzquinamide would primarily involve the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway. This is the canonical mechanism of action for antipsychotic drugs, leading to a reduction in dopaminergic neurotransmission and the amelioration of psychotic symptoms.
Discussion and Future Directions
The preclinical data on this compound presents an intriguing but incomplete picture of its potential as a neuroleptic agent. The central challenge for the research community is to resolve the conflicting reports on its fundamental mechanism of action. A comprehensive receptor binding screen is imperative to definitively characterize its pharmacological profile.
Should the dopamine and adrenergic antagonist properties be confirmed, further preclinical studies are warranted to build a more robust efficacy and safety profile. These should include:
-
Dose-response studies in multiple preclinical models of psychosis: Including amphetamine-induced hyperlocomotion and stereotypy, and apomorphine-induced climbing.
-
Assessment of extrapyramidal side-effect liability: Utilizing catalepsy tests in rodents.
-
Evaluation of effects on negative and cognitive symptoms: Employing relevant animal models to explore a broader spectrum of antipsychotic activity.
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling: To establish the relationship between plasma concentrations, receptor occupancy, and behavioral effects.
The single positive result in a conditioned avoidance response model in dogs is a compelling starting point. However, without further corroborating evidence and a clear understanding of its mechanism of action, the path to clinical development remains uncertain.
Conclusion
This compound represents a potential, yet largely unexplored, avenue in the quest for novel neuroleptic agents. The existing preclinical data, though sparse, suggests a pharmacological profile that could be conducive to antipsychotic activity. This technical guide has summarized the current state of knowledge, highlighting both the promising evidence and the significant gaps that need to be addressed. It is our hope that this document will stimulate further research into this compound, ultimately clarifying its potential role in the treatment of psychotic disorders. The journey from a discontinued antiemetic to a potential novel antipsychotic is a long and challenging one, but for benzquinamide, the initial preclinical signposts suggest it is a path worth exploring.
References
- 1. Contrasting Typical and Atypical Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Typical antipsychotic - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Newer Antipsychotic Drugs on Apomorphine-Induced Climbing Behavior in Mice [cpn.or.kr]
- 10. researchgate.net [researchgate.net]
- 11. cpn.or.kr [cpn.or.kr]
- 12. Antagonism of apomorphine induced climbing: is it a valid model for neuroleptic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quinolizine Scaffold: A Linchpin in the Antiemetic Activity of Benzquinamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzquinamide is a potent antiemetic agent that has been utilized for the prevention and treatment of nausea and vomiting, particularly in postoperative settings. Its pharmacological activity is intrinsically linked to its unique chemical architecture, which is characterized by a benzo[a]quinolizine core. This technical guide delves into the critical role of the quinolizine structure in the therapeutic action of benzquinamide, providing a comprehensive overview of its structure-activity relationships, mechanism of action, and the experimental methodologies used to elucidate its pharmacological profile. While direct structure-activity relationship (SAR) studies focusing on the quinolizine moiety of benzquinamide are limited, valuable insights can be drawn from its structural analog, tetrabenazine, and other dopamine antagonists sharing a similar heterocyclic framework.
The Benzo[a]quinolizine Core: A Privileged Scaffold
The benzo[a]quinolizine ring system is a recurring motif in a variety of neuropharmacologically active compounds. This rigid, fused heterocyclic structure provides a three-dimensional framework that is crucial for interacting with specific biological targets, most notably dopamine receptors. In the case of benzquinamide, this scaffold is essential for orienting the key pharmacophoric elements—the dimethoxy-substituted benzene ring and the N,N-diethylcarboxamide group—in the correct spatial arrangement for optimal receptor binding.
The nitrogen atom at the bridgehead of the quinolizine ring is a key feature. Its basicity and the stereochemistry of the ring fusion are critical determinants of receptor affinity and selectivity.[1][2][3][4]
Mechanism of Action: Dopamine Receptor Antagonism
The primary mechanism of action of benzquinamide is the antagonism of dopamine D2 receptors.[5] It also exhibits antagonist activity at α2-adrenergic receptors.[5] The antiemetic effect is largely attributed to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.
While some earlier reports suggested antihistaminic and anticholinergic properties, more recent studies have indicated that benzquinamide's affinity for histamine H1 and muscarinic acetylcholine receptors is significantly lower than for dopamine and adrenergic receptors.[5]
Signaling Pathway of Benzquinamide's Antiemetic Action
The following diagram illustrates the proposed signaling pathway through which benzquinamide exerts its antiemetic effects by antagonizing the dopamine D2 receptor.
Structure-Activity Relationship (SAR) Insights
-
The Quinolizine Ring System: The rigid benzo[a]quinolizine scaffold is crucial for the activity of tetrabenazine and its analogs. Modifications to this ring system can significantly impact binding affinity and selectivity. The stereochemistry at the chiral centers of the quinolizine ring is also a critical determinant of biological activity.
-
Substituents on the Benzo Ring: The dimethoxy substitution pattern on the benzene ring of both benzquinamide and tetrabenazine is important for their interaction with their respective targets.
-
The N,N-diethylcarboxamide Moiety: In benzquinamide, the N,N-diethyl-3-carboxamide group at the C-3 position of the quinolizine ring is a key feature. While specific SAR data is lacking, in many pharmacologically active compounds, such amide groups are involved in hydrogen bonding interactions with the receptor.
Quantitative Data on Benzquinamide Activity
The following table summarizes the available quantitative data for benzquinamide's interaction with various receptors and its in vivo efficacy.
| Parameter | Receptor/Assay | Value | Species | Reference |
| Ki | Dopamine D2 | 4,369 nM | Human | [5] |
| Dopamine D3 | 3,592 nM | Human | [5] | |
| Dopamine D4 | 574 nM | Human | [5] | |
| α2A-Adrenergic | 1,365 nM | Human | [5] | |
| α2B-Adrenergic | 691 nM | Human | [5] | |
| α2C-Adrenergic | 545 nM | Human | [5] | |
| ED50 | Apomorphine-induced emesis | 0.69 mg/kg | Dog | [5] |
| Conditioned avoidance | 2.77 mg/kg | Dog | [5] |
Experimental Protocols
Dopamine Receptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound to dopamine receptors, based on competitive radioligand binding assays.
1. Materials:
-
Cell membranes expressing the human dopamine receptor subtype of interest (e.g., D2, D3, D4).
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
Non-specific binding agent (e.g., Haloperidol or Sulpiride).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Test compound (Benzquinamide) at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
2. Procedure:
-
Prepare serial dilutions of benzquinamide.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding agent.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Antiemetic Activity in Dogs
This protocol describes a general method for evaluating the antiemetic efficacy of a compound against a centrally acting emetogen in dogs.
1. Animals:
-
Beagle dogs are commonly used for emesis studies.
-
Animals should be fasted overnight before the experiment but have free access to water.
2. Procedure:
-
Administer benzquinamide (or vehicle control) via the desired route (e.g., intramuscularly or intravenously) at various doses to different groups of dogs.
-
After a specified pretreatment time (e.g., 30 minutes), administer an emetic agent, such as apomorphine, subcutaneously.
-
Observe the animals continuously for a defined period (e.g., 1-2 hours) for the occurrence of emesis (vomiting and retching).
-
Record the number of emetic episodes and the latency to the first emetic event for each animal.
3. Data Analysis:
-
Calculate the percentage of animals protected from emesis at each dose of benzquinamide.
-
Determine the ED50 (the dose that protects 50% of the animals from emesis) using a suitable statistical method (e.g., probit analysis).
Pharmacological Screening Workflow
The following diagram outlines a typical workflow for the pharmacological screening and evaluation of a novel antiemetic compound.
Conclusion
The quinolizine structure is a cornerstone of benzquinamide's pharmacological activity. It serves as a rigid scaffold that correctly positions the necessary pharmacophoric groups for effective antagonism of dopamine D2 receptors, the primary mechanism underlying its antiemetic properties. While direct SAR studies on the quinolizine moiety of benzquinamide are lacking, the extensive research on the structurally analogous tetrabenazine derivatives underscores the critical role of this heterocyclic system in modulating the activity of neuropharmacological agents. Further investigation into the synthesis and evaluation of benzquinamide analogs with modifications to the quinolizine ring would provide a more definitive understanding of its structure-activity relationship and could pave the way for the design of novel antiemetics with improved efficacy and safety profiles.
References
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of benzo[a]thieno[3,2-g]quinolizines as novel l-SPD derivatives possessing dopamine D1, D2 and serotonin 5-HT1A multiple action profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and discovery of 1,3-benzodiazepines as novel dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Radioligand Binding Assay of Benzquinamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing radioligand binding assays for Benzquinamide Hydrochloride. The protocols focus on its experimentally validated primary targets: α2-adrenergic and dopamine D2-like receptors. While historically associated with histamine H1 and muscarinic acetylcholine receptors, recent evidence suggests a lack of significant activity at these sites.
Introduction to this compound
Benzquinamide is an antiemetic agent. Its mechanism of action is primarily attributed to its antagonist activity at α2-adrenergic and dopamine D2-like receptors. Understanding the binding affinity of this compound to these receptors is crucial for elucidating its pharmacological profile and for the development of new therapeutic agents. Radioligand binding assays are a fundamental tool for determining the affinity (Ki) of a compound for a specific receptor.
Receptor Binding Profile of this compound
Recent studies have demonstrated that this compound interacts with several receptor subtypes. The binding affinities (Ki) from competitive inhibition assays are summarized in the table below. It is important to note that earlier reports suggesting activity at histamine H1 and muscarinic M1-5 receptors have not been substantiated by direct experimental evidence, with one study showing a maximum inhibition of only 16% at a concentration of 10 µM[1].
Table 1: Binding Affinities (Ki) of Benzquinamide for Human Receptors
| Receptor Subtype | Ki (nM) | Reference |
| α2-Adrenergic Receptors | ||
| α2A | 1,365 | [1][2] |
| α2B | 691 | [1][2] |
| α2C | 545 | [1][2] |
| Dopamine Receptors | ||
| D2 | 3,964 - 4,369 | [1][3] |
| D3 | 3,592 | [1][3] |
| D4 | 574 | [1][3] |
Experimental Workflow for Radioligand Binding Assay
The general workflow for a competitive radioligand binding assay to determine the Ki of this compound is depicted below. This process involves incubating a radiolabeled ligand with a receptor source in the presence of varying concentrations of the unlabeled test compound (this compound).
Caption: Experimental workflow for a competitive radioligand binding assay.
Signaling Pathways of Target Receptors
This compound acts as an antagonist at G protein-coupled receptors (GPCRs). The α2-adrenergic and D2-like dopamine receptors are primarily coupled to inhibitory G proteins (Gi/o), which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.
Caption: Simplified signaling pathway for Gi/o-coupled receptors.
Experimental Protocols
Detailed protocols for conducting radioligand binding assays for the primary targets of this compound are provided below. These protocols are based on established methodologies and can be adapted for specific laboratory conditions.
Protocol 1: α2A-Adrenergic Receptor Binding Assay
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human α2A-adrenergic receptor.
-
Radioligand: [3H]-Rauwolscine (Specific Activity: ~80 Ci/mmol).
-
Non-specific Binding: Determined using 10 µM phentolamine or 10 µM yohimbine.
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4 at 27 °C[4].
-
Incubation:
-
Add 50 µL of assay buffer (for total binding) or 50 µL of phentolamine/yohimbine (for non-specific binding) to each well of a 96-well plate.
-
Add 50 µL of this compound dilutions (typically 0.1 nM to 100 µM) for competition assay.
-
Add 150 µL of membrane preparation (typically 2 µg of protein)[4].
-
Initiate the binding reaction by adding 50 µL of [3H]-Rauwolscine (final concentration ~2.5 nM)[4].
-
Incubate for 60 minutes at 27 °C with gentle agitation[4].
-
-
Filtration and Detection:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: α2C-Adrenergic Receptor Binding Assay
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human α2C-adrenergic receptor[5].
-
Radioligand: [3H]-MK-912 (Specific Activity: ~80 Ci/mmol). This radioligand shows selectivity for the α2C subtype[6][7].
-
Non-specific Binding: Determined using 10 µM guanfacine[8].
-
Assay Buffer: 50 mM Tris-HCl, 10% glycerol, 1% BSA, pH 7.4.
-
Incubation:
-
Follow the same addition sequence as in Protocol 1.
-
Initiate the binding reaction by adding 50 µL of [3H]-MK-912 (final concentration ~5 nM)[9].
-
Incubate for 60 minutes at room temperature.
-
-
Filtration and Detection:
-
Follow the same procedure as in Protocol 1.
-
-
Data Analysis:
-
Follow the same procedure as in Protocol 1.
-
Protocol 3: Dopamine D2/D3/D4 Receptor Binding Assay
-
Receptor Source: Membranes from HEK293 cells stably expressing human D2, D3, or D4 receptors[6][10].
-
Radioligand: [3H]-Spiperone (Specific Activity: ~16.2 Ci/mmol) or [3H]-Raclopride (Specific Activity: ~70 Ci/mmol). [3H]-Spiperone binds with high affinity to all three subtypes, while [3H]-Raclopride is often used for D2/D3 receptors[2][11][12][13].
-
Non-specific Binding: Determined using 2 µM (+)-butaclamol or 10 µM sulpiride[10][12].
-
Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, 0.025% ascorbic acid, 0.001% Bovine Serum Albumin (BSA), pH 7.4[10][14].
-
Incubation:
-
Filtration and Detection:
-
Follow the same procedure as in Protocol 1.
-
-
Data Analysis:
-
Follow the same procedure as in Protocol 1.
-
Alternative Assay Format: Scintillation Proximity Assay (SPA)
For a homogeneous assay format that does not require a filtration step, a Scintillation Proximity Assay (SPA) can be employed. In this method, receptor membranes are coupled to SPA beads containing a scintillant. Only radioligand bound to the receptor will be in close enough proximity to the beads to generate a light signal, which can be measured on a microplate scintillation counter[1][16][17][18]. This method is particularly amenable to high-throughput screening.
Summary
These application notes provide a framework for conducting radioligand binding assays to characterize the interaction of this compound with its primary molecular targets. Adherence to these detailed protocols will enable researchers to obtain reliable and reproducible data on the binding affinity of Benzquinamide and other related compounds, contributing to a deeper understanding of their pharmacology.
References
- 1. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 3. A 1,536-well [(35)S]GTPgammaS scintillation proximity binding assay for ultra-high-throughput screening of an orphan galphai-coupled GPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Membrane Target Systems: Adrenergic α2C (human) membrane preparation, in CHO-K1 cells. 400 Units. | Revvity [revvity.co.jp]
- 6. Constitutive oligomerization of human D2 dopamine receptors expressed in Spodoptera frugiperda 9 (Sf9) and in HEK293 cells. Analysis using co-immunoprecipitation and time-resolved fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel alpha-2 adrenergic radioligand [3H]-MK912 is alpha-2C selective among human alpha-2A, alpha-2B and alpha-2C adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]-MK 912 binding delineates two alpha 2-adrenoceptor subtypes in rat CNS one of which is identical with the cloned pA2d alpha 2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ChemiSCREEN™ Human α2A Adrenergic Receptor Membrane Preparation | HTS096M [merckmillipore.com]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Synaptic concentration of dopamine in rat striatal slices in relationship to [3H]raclopride binding to the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Signaling-Biased and Constitutively Active Dopamine D2 Receptor Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Item - Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. - Public Library of Science - Figshare [plos.figshare.com]
- 18. revvity.com [revvity.com]
Application Notes and Protocols for Electrophysiology Studies with Benzquinamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzquinamide hydrochloride is a quinolizine derivative that has been used as an antiemetic agent. Its mechanism of action is primarily attributed to its properties as a histamine H1 receptor antagonist and a mild muscarinic acetylcholine receptor antagonist.[1] While detailed electrophysiological studies specifically on Benzquinamide are limited in publicly available literature, its known pharmacological targets allow for a comprehensive understanding of its potential effects on cellular electrophysiology. This document provides an overview of the inferred electrophysiological properties of Benzquinamide, protocols for its investigation using patch-clamp techniques, and visualization of its potential mechanisms of action.
The cardiovascular effects of Benzquinamide, including tachycardia and ventricular arrhythmias observed in animal studies, suggest interactions with cardiac ion channels.[2] These effects are likely a consequence of its antihistaminic and anticholinergic activities, which are known to modulate various ion channels in both cardiac and neuronal tissues.
Inferred Electrophysiological Profile of this compound
Based on its known receptor antagonism, the electrophysiological effects of Benzquinamide can be inferred from studies on other histamine H1 and muscarinic receptor antagonists.
Cardiac Electrophysiology
The primary concern for many antihistamines and anticholinergic drugs is their effect on cardiac repolarization, which can lead to QT interval prolongation and an increased risk of arrhythmias.[3][4] This is often mediated by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr).[5]
-
Histamine H1 Receptor Antagonism: Many first and second-generation H1 antagonists are known to block hERG channels at micromolar to nanomolar concentrations.[1][2] This blockade can prolong the cardiac action potential duration (APD), a key factor in QT prolongation.[6]
-
Muscarinic Acetylcholine Receptor Antagonism: In the heart, M2 muscarinic receptors are predominantly expressed in the sinoatrial and atrioventricular nodes.[7] These receptors are coupled to G-protein-activated inward rectifier potassium channels (GIRK or IKACh). Antagonism of M2 receptors by a compound like Benzquinamide would be expected to reduce this potassium current, leading to an increase in heart rate (tachycardia).[8]
Neuronal Electrophysiology
In the central nervous system, both histaminergic and cholinergic systems play crucial roles in regulating neuronal excitability.
-
Histamine H1 Receptor Antagonism: H1 receptors in the brain are involved in modulating neuronal activity. Antagonism of these receptors can affect background potassium currents, leading to changes in neuronal firing patterns.[9]
-
Muscarinic Acetylcholine Receptor Antagonism: Muscarinic receptors, particularly the M1 subtype, are known to modulate the M-type potassium current (IM), which is a key regulator of neuronal excitability.[10][11] Antagonism of M1 receptors would be expected to enhance the M-current, leading to hyperpolarization and reduced neuronal firing.
Data Presentation: Inferred Ion Channel Effects
The following tables summarize quantitative data from representative histamine H1 and muscarinic receptor antagonists. This data can serve as a reference for designing experiments and interpreting results for Benzquinamide.
Table 1: Inhibitory Effects of Histamine H1 Antagonists on Cardiac Potassium Channels
| Compound | Channel | IC50 | Cell Type | Reference |
| Astemizole | IKr (hERG) | 1.5 nM | Guinea pig ventricular myocytes | [1][2] |
| Terfenadine | IKr (hERG) | 50 nM | Guinea pig ventricular myocytes | [1][2] |
| Brompheniramine | IKr (hERG) | 0.90 µM | hERG-transfected CHO cells | [6] |
| Chlorpheniramine | IKr (hERG) | 1.6 µM | Guinea pig ventricular myocytes | [1][2] |
| Pyrilamine | IKr (hERG) | 1.1 µM | Guinea pig ventricular myocytes | [1][2] |
Table 2: Effects of Muscarinic Receptor Modulation on Neuronal Potassium Channels
| Modulation | Receptor | Channel | Effect | Preparation | Reference |
| Agonist (Oxotremorine-M) | M1 | M-type K+ current | Suppression | Rat paratracheal ganglion neurons | [10][11] |
| Antagonist (Z-338) | M1 | M-type K+ current | Competitive suppression of agonist effect | Rat paratracheal ganglion neurons | [10][11] |
Table 3: Multi-channel Effects of a Representative H1 Antagonist (Brompheniramine)
| Channel | IC50 | Cell Type | Reference |
| IKr (hERG) | 0.90 µM | hERG-transfected CHO cells | [6] |
| INa (SCN5A) | 21.26 µM | SCN5A-transfected CHO cells | [6] |
| ICa | 16.12 µM | Rat ventricular myocytes | [6] |
Experimental Protocols
The following are generalized protocols for investigating the electrophysiological effects of this compound using whole-cell patch-clamp techniques. These should be adapted based on the specific cell type and recording equipment.
Protocol 1: Voltage-Clamp Recording of hERG Current in a Stably Transfected Cell Line
Objective: To determine the inhibitory effect of Benzquinamide on the hERG potassium channel.
1. Cell Preparation:
- Culture HEK293 cells stably expressing the hERG channel in appropriate media.
- Plate cells onto glass coverslips 24-48 hours before recording.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
- Benzquinamide Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to final concentrations in the external solution on the day of the experiment.
3. Recording Procedure:
- Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution at 1-2 mL/min.
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
- Establish a whole-cell patch-clamp configuration.
- Hold the cell at a membrane potential of -80 mV.
- To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds to record the tail current.
- After obtaining a stable baseline recording, perfuse with increasing concentrations of Benzquinamide and record the current at each concentration.
4. Data Analysis:
- Measure the peak tail current amplitude at -50 mV.
- Normalize the current at each Benzquinamide concentration to the baseline current.
- Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.
Protocol 2: Current-Clamp Recording of Action Potentials in Isolated Cardiomyocytes
Objective: To determine the effect of Benzquinamide on the action potential duration of cardiac cells.
1. Cell Preparation:
- Isolate ventricular myocytes from guinea pig or rabbit hearts using enzymatic digestion.
- Store isolated myocytes in a holding solution at room temperature.
2. Solutions:
- External Solution (Tyrode's, in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
3. Recording Procedure:
- Establish a whole-cell patch-clamp configuration in current-clamp mode.
- Elicit action potentials by injecting short (2-5 ms) suprathreshold current pulses at a frequency of 1 Hz.
- Record stable baseline action potentials.
- Perfuse with Benzquinamide at the desired concentration and record the changes in the action potential waveform.
4. Data Analysis:
- Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90).
- Measure the resting membrane potential and action potential amplitude.
- Compare the parameters before and after drug application.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inferred signaling pathway of Benzquinamide in cardiomyocytes.
Caption: General experimental workflow for patch-clamp electrophysiology.
Caption: Logical relationship of Benzquinamide's pharmacology and effects.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Cardiac electrophysiological actions of the histamine H1-receptor antagonists astemizole and terfenadine compared with chlorpheniramine and pyrilamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiemetics and QT Prolongation – Clinical Correlations [clinicalcorrelations.org]
- 4. QT Prolonging Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Modulation of HERG potassium channel function by drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological effects of brompheniramine on cardiac ion channels and action potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic regulation of cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiac effects of muscarinic receptor antagonists used for voiding dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the central histaminergic neuronal system in the CNS toxicity of the first generation H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An electrophysiological study of muscarinic and nicotinic receptors of rat paratracheal ganglion neurons and their inhibition by Z-338 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An electrophysiological study of muscarinic and nicotinic receptors of rat paratracheal ganglion neurons and their inhibition by Z-338 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays of Benzquinamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzquinamide Hydrochloride is an antiemetic agent that has been used to prevent nausea and vomiting. Its primary mechanism of action involves the antagonism of dopamine D2-like receptors and α2-adrenergic receptors.[1] This document provides detailed protocols for cell-based functional assays to characterize the antagonist activity of this compound at these receptors.
Mechanism of Action
This compound exhibits antagonist activity at several G protein-coupled receptors (GPCRs). Notably, it binds to dopamine D2, D3, and D4 receptors, as well as α2-adrenergic receptor subtypes (α2A, α2B, and α2C).[1] The antagonism of D2 receptors in the chemoreceptor trigger zone is a key mechanism for its antiemetic effects. Both D2 and α2-adrenergic receptors are primarily coupled to the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Data Presentation
The following tables summarize the available binding affinity data for this compound. Functional characterization through cell-based assays, as described in the protocols below, would typically yield IC50 values, which represent the concentration of the compound required to inhibit 50% of the agonist-induced response.
Table 1: this compound Binding Affinities for Dopamine Receptors
| Receptor Subtype | K_i_ (nM) |
| Dopamine D2 | 4369 |
| Dopamine D3 | 3592 |
| Dopamine D4 | 574 |
Data obtained from radioligand binding assays.[1]
Table 2: this compound Binding Affinities for α2-Adrenergic Receptors
| Receptor Subtype | K_i_ (nM) |
| α2A-Adrenergic | 1365 |
| α2B-Adrenergic | 691 |
| α2C-Adrenergic | 545 |
Data obtained from radioligand binding assays.[1][2]
Experimental Protocols
Dopamine D2 Receptor Antagonist Functional Assay (cAMP-based)
This protocol describes a cell-based assay to determine the functional potency of this compound as an antagonist of the human dopamine D2 receptor. The assay measures the ability of the compound to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor (D2R).
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Dopamine or a selective D2 receptor agonist (e.g., Quinpirole).
-
Stimulating Agent: Forskolin.
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
Protocol:
-
Cell Culture and Plating:
-
Culture the D2R-expressing cells in T75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the assay buffer and adjust the cell density to 1 x 10^6 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the test compound in assay buffer to achieve the desired concentration range.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
-
Agonist and Forskolin Addition:
-
Prepare a solution of the D2 receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) in the presence of a fixed concentration of forskolin (e.g., 10 µM).
-
Add 5 µL of the agonist/forskolin solution to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the agonist-induced response.
-
α2A-Adrenergic Receptor Antagonist Functional Assay (cAMP-based)
This protocol is designed to measure the functional antagonist activity of this compound at the human α2A-adrenergic receptor. Similar to the D2 receptor assay, it quantifies the reversal of agonist-mediated inhibition of cAMP production.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human α2A-adrenergic receptor (ADRA2A).
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Agonist: Norepinephrine or a selective α2-adrenergic agonist (e.g., UK 14,304).
-
Stimulating Agent: Forskolin.
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercially available kit.
-
384-well white opaque microplates.
Protocol:
-
Cell Culture and Plating:
-
Maintain and harvest the ADRA2A-expressing cells as described for the D2R cell line.
-
Plate 10,000 cells per well in a 384-well plate.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the compound dilutions or vehicle to the wells.
-
Incubate for 15 minutes at room temperature.
-
-
Agonist and Forskolin Addition:
-
Prepare a solution of the α2-adrenergic agonist at its EC80 concentration in the presence of 10 µM forskolin.
-
Add 5 µL of this solution to each well.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Measure the intracellular cAMP levels using a suitable detection kit following the manufacturer's instructions.
-
-
Data Analysis:
-
Construct a dose-response curve and determine the IC50 value for this compound's antagonist activity at the α2A-adrenergic receptor.
-
Visualizations
References
Application Notes and Protocols for Testing Benzquinamide Hydrochloride in Animal Models of Emesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzquinamide Hydrochloride is an antiemetic agent with antihistaminic and mild anticholinergic properties.[1] Historically, it was used for the prevention and treatment of nausea and vomiting associated with anesthesia and surgery.[1] Although now largely discontinued, its unique pharmacological profile warrants investigation in contemporary animal models of emesis to better understand its mechanisms and potential applications.
This document provides detailed protocols for evaluating the antiemetic efficacy of this compound in two standard preclinical models: the cisplatin-induced emesis model in ferrets and the apomorphine-induced emesis model in dogs. These models are well-established for assessing the therapeutic potential of antiemetic compounds.[2][3][4]
Presumed Mechanism of Action: The antiemetic effect of this compound is thought to be mediated through the antagonism of histamine H1 and muscarinic acetylcholine receptors.[1] These receptors are implicated in the complex signaling pathways that trigger the vomiting reflex.
Signaling Pathway of Emesis and Benzquinamide Action
The following diagram illustrates the presumed signaling pathway involved in emesis and the points of intervention for this compound.
Caption: Presumed antiemetic mechanism of this compound.
Experimental Protocols
Cisplatin-Induced Emesis in Ferrets
The ferret is a gold-standard model for studying chemotherapy-induced emesis due to its well-characterized biphasic emetic response to cisplatin, mimicking the acute and delayed phases observed in humans.[5][6]
Experimental Workflow:
Caption: Workflow for cisplatin-induced emesis study in ferrets.
Methodology:
-
Animals: Male ferrets (Mustela putorius furo), 1-1.5 kg body weight.
-
Housing: Housed individually in cages with a 12-hour light/dark cycle. Food and water are available ad libitum, except during the fasting period.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 7 days prior to the experiment.
-
Fasting: Food is withheld for 18 hours before cisplatin administration; water remains available.
-
Groups:
-
Vehicle control + Cisplatin
-
This compound (low dose) + Cisplatin
-
This compound (medium dose) + Cisplatin
-
This compound (high dose) + Cisplatin
-
-
Drug Administration:
-
This compound or vehicle (saline) is administered intramuscularly (i.m.) 30 minutes before cisplatin.
-
Cisplatin is administered intraperitoneally (i.p.) at a dose of 5 mg/kg.[5]
-
-
Observation: Animals are observed continuously for the first 8 hours and then at regular intervals for up to 72 hours. The following parameters are recorded:
-
Latency to the first retch or vomit.
-
Total number of retches (rhythmic abdominal contractions without expulsion of gastric content).
-
Total number of vomits (forceful expulsion of gastric content).
-
Number of emetic episodes (a series of retches and/or vomits).
-
-
Data Analysis: The data are expressed as mean ± SEM. Statistical significance is determined using appropriate tests (e.g., ANOVA followed by Dunnett's test).
Illustrative Quantitative Data:
| Treatment Group | Dose (mg/kg, i.m.) | Latency to First Emetic Event (min) | Total Retching Events (0-72h) | Total Vomiting Events (0-72h) | % Inhibition of Emesis |
| Vehicle + Cisplatin | - | 95 ± 12 | 45 ± 8 | 15 ± 3 | 0% |
| Benzquinamide HCl + Cisplatin | 5 | 150 ± 18 | 28 ± 6 | 9 ± 2 | 38% |
| Benzquinamide HCl + Cisplatin | 10 | 220 ± 25 | 15 ± 4 | 4 ± 1 | 71% |
| Benzquinamide HCl + Cisplatin | 20 | >480 | 5 ± 2 | 1 ± 1 | 90% |
Note: The above data is illustrative to demonstrate the expected dose-dependent antiemetic effect of this compound and is not derived from actual experimental results.
Apomorphine-Induced Emesis in Dogs
The dog is a highly relevant model for studying centrally acting antiemetics, as apomorphine induces emesis primarily through stimulation of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ).[7]
Experimental Workflow:
Caption: Workflow for apomorphine-induced emesis study in dogs.
Methodology:
-
Animals: Male Beagle dogs, 8-12 kg body weight.
-
Housing: Housed individually in pens with a 12-hour light/dark cycle. Food and water are available ad libitum, except during the fasting period.
-
Acclimatization: Animals are acclimatized to the laboratory and handling procedures for at least 7 days.
-
Fasting: Food is withheld for 12 hours prior to the experiment; water remains available.
-
Groups:
-
Vehicle control + Apomorphine
-
This compound (low dose) + Apomorphine
-
This compound (medium dose) + Apomorphine
-
This compound (high dose) + Apomorphine
-
-
Drug Administration:
-
This compound or vehicle (saline) is administered intravenously (i.v.) 15 minutes before apomorphine.
-
Apomorphine is administered subcutaneously (s.c.) at a dose of 0.04 mg/kg.[8]
-
-
Observation: Animals are observed continuously for 1 hour following apomorphine administration. The following parameters are recorded:
-
Latency to the first emetic episode.
-
Total number of emetic episodes.
-
-
Data Analysis: The data are presented as mean ± SEM. Statistical analysis is performed using appropriate methods (e.g., one-way ANOVA with post-hoc tests).
Illustrative Quantitative Data:
| Treatment Group | Dose (mg/kg, i.v.) | Latency to First Emetic Episode (min) | Total Emetic Episodes (0-1h) | % Protection from Emesis |
| Vehicle + Apomorphine | - | 5.2 ± 0.8 | 6.5 ± 1.2 | 0% |
| Benzquinamide HCl + Apomorphine | 2.5 | 12.8 ± 2.1 | 3.1 ± 0.9 | 52% |
| Benzquinamide HCl + Apomorphine | 5 | 25.4 ± 3.5 | 1.2 ± 0.5 | 82% |
| Benzquinamide HCl + Apomorphine | 10 | >60 | 0.2 ± 0.1 | 97% |
Note: The above data is illustrative to demonstrate the expected dose-dependent antiemetic effect of this compound and is not derived from actual experimental results.
Conclusion
The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound's antiemetic properties. The ferret model of cisplatin-induced emesis is suitable for assessing efficacy against both acute and delayed vomiting, while the dog model of apomorphine-induced emesis is valuable for investigating centrally mediated antiemetic effects. The illustrative data tables suggest that this compound may exhibit a dose-dependent reduction in emetic events in both models, consistent with its proposed mechanism of action. Researchers should adapt these protocols as necessary and adhere to all institutional and national guidelines for the ethical use of animals in research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of cisplatin induced emesis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dvm360.com [dvm360.com]
- 8. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Benzquinamide Hydrochloride by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzquinamide hydrochloride is a pharmaceutical agent that has been used for its antiemetic properties. Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the determination of active pharmaceutical ingredients (APIs) due to its high specificity, sensitivity, and accuracy.
This document provides a detailed application note and protocol for a representative Reverse-Phase HPLC (RP-HPLC) method suitable for the quantification of this compound. As no specific validated method was found in the public domain, the following protocol is based on established principles of HPLC method development for similar small molecule hydrochloride salts and requires validation by the end-user to ensure its suitability for their intended application.
Method 1: Representative RP-HPLC Method for this compound Quantification
This method is a general-purpose isocratic RP-HPLC method designed for the assay of this compound.
Chromatographic Conditions
A summary of the proposed chromatographic conditions is presented in Table 1.
Table 1: Proposed Chromatographic Conditions for this compound Analysis
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC Pump, UV-Vis Detector, Autosampler, Column Oven |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 4.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 10 minutes |
Experimental Protocol
1. Preparation of Mobile Phase (Acetonitrile : 0.05 M Phosphate Buffer (pH 4.5), 60:40 v/v)
-
Phosphate Buffer (0.05 M, pH 4.5): Dissolve 6.8 g of monobasic potassium phosphate (KH₂PO₄) in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase: Mix 600 mL of acetonitrile with 400 mL of the prepared 0.05 M phosphate buffer. Degas the mobile phase using sonication or vacuum filtration before use.
2. Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
3. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the expected range of the sample, for example, 5, 10, 20, 40, and 80 µg/mL.
4. Preparation of Sample Solution (for a hypothetical 25 mg/mL injection)
-
Accurately transfer 1.0 mL of the this compound injection (25 mg/mL) into a 250 mL volumetric flask.
-
Dilute to the mark with the mobile phase to get a theoretical concentration of 100 µg/mL.
-
Further dilute 5.0 mL of this solution to 50 mL with the mobile phase to obtain a final theoretical concentration of 10 µg/mL.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solution(s).
-
Record the chromatograms and measure the peak area for this compound.
6. Quantification
-
Construct a calibration curve by plotting the peak area of the standard solutions versus their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
-
Calculate the amount of this compound in the original sample based on the dilution factor.
Method Validation Parameters
The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[1] The key validation parameters and their typical acceptance criteria are summarized in Table 2.
Table 2: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | The peak for this compound should be well-resolved from any other peaks. Peak purity should be confirmed using a photodiode array (PDA) detector. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the expected sample concentration). |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Mean recovery should be within 98.0% to 102.0% at three different concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-day precision): Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day precision): RSD ≤ 2.0% when analyzed on different days, by different analysts, or with different equipment. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. RSD for replicate injections at the LOQ should be ≤ 10%. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in system suitability parameters (e.g., retention time, peak area, tailing factor) when parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) are varied. |
| System Suitability | To ensure that the chromatographic system is adequate for the intended analysis. | Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of peak areas for replicate injections of the standard ≤ 2.0%. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
Synthesis and Purification of Benzquinamide Hydrochloride for Research Applications
Introduction
Benzquinamide is an antiemetic agent that has been used to prevent nausea and vomiting. Its hydrochloride salt is the form typically used in research and pharmaceutical formulations. This document provides detailed protocols for the chemical synthesis, purification, and analytical characterization of Benzquinamide Hydrochloride for research purposes. The provided methods are based on established chemical principles and analogous syntheses of related compounds, offering a comprehensive guide for researchers, scientists, and drug development professionals.
Chemical Structure:
-
IUPAC Name: 2-(acetyloxy)-N,N-diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizine-3-carboxamide hydrochloride[1]
-
CAS Number: 113-69-9
-
Molecular Formula: C₂₂H₃₃ClN₂O₅
-
Molecular Weight: 441.0 g/mol
Synthesis of Benzquinamide
The synthesis of Benzquinamide involves a multi-step process starting from commercially available materials. The following protocol outlines a plausible synthetic route based on established methodologies for the formation of the benzo[a]quinolizine core structure.
Overall Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 3,4-dihydro-6,7-dimethoxyisoquinoline
This step involves the cyclization of N-(3,4-dimethoxyphenethyl)acetamide using a Bischler-Napieralski reaction.
-
Materials:
-
N-(3,4-dimethoxyphenethyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
Dissolve N-(3,4-dimethoxyphenethyl)acetamide (1 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated sodium hydroxide solution to pH > 10.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydro-6,7-dimethoxyisoquinoline.
-
Step 2: Synthesis of (±)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-one
This step involves the reaction of the dihydroisoquinoline with a suitable Michael acceptor followed by cyclization.
-
Materials:
-
3,4-dihydro-6,7-dimethoxyisoquinoline
-
Methyl vinyl ketone
-
Methanol
-
-
Procedure:
-
Dissolve 3,4-dihydro-6,7-dimethoxyisoquinoline (1 equivalent) in methanol.
-
Add methyl vinyl ketone (1.2 equivalents) to the solution.
-
Heat the mixture at reflux for 24 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel.
-
Step 3: Synthesis of 2-(acetyloxy)-N,N-diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizine-3-carboxamide (Benzquinamide free base)
This is a multi-step sequence that can be performed in a one-pot fashion, involving reduction, acylation, and amidation.
-
Materials:
-
(±)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Acetic anhydride
-
Pyridine
-
Diethylamine
-
-
Procedure:
-
Dissolve the quinolizinone intermediate (1 equivalent) in methanol and cool to 0 °C.
-
Add sodium borohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to give the crude alcohol.
-
Dissolve the crude alcohol in pyridine and add acetic anhydride (1.2 equivalents).
-
Stir at room temperature for 12 hours.
-
Remove the pyridine under reduced pressure.
-
To the crude acetate, add diethylamine (2 equivalents) and heat at 50 °C for 6 hours.
-
After cooling, dissolve the mixture in dichloromethane and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to yield crude Benzquinamide free base.
-
Step 4: Formation of this compound
-
Materials:
-
Crude Benzquinamide free base
-
Anhydrous diethyl ether
-
Hydrochloric acid solution in diethyl ether (2 M)
-
-
Procedure:
-
Dissolve the crude Benzquinamide free base in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold anhydrous diethyl ether.
-
Dry the product under vacuum to yield crude this compound.
-
Purification of this compound
The primary method for the purification of this compound is recrystallization.
Purification Workflow
References
Benzquinamide Hydrochloride: A Pharmacological Tool for Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzquinamide hydrochloride is a potent and selective antagonist of dopamine and adrenergic receptors, making it a valuable pharmacological tool for investigating various neurological pathways and processes. Historically used as an antiemetic, its specific receptor binding profile allows for the targeted modulation of dopaminergic and adrenergic signaling in both in vitro and in vivo experimental settings. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research.
Mechanism of Action
Benzquinamide acts primarily as an antagonist at dopamine D2-like receptors (D2, D3, and D4) and α2-adrenergic receptors. Its affinity for these receptors allows for the specific blockade of downstream signaling pathways initiated by endogenous ligands such as dopamine and norepinephrine. Notably, some literature suggests potential interactions with histamine H1 and muscarinic acetylcholine receptors, although this is not consistently reported and may be species- or tissue-dependent.
Data Presentation
The following tables summarize the quantitative data available for this compound, providing key parameters for experimental design.
Table 1: Receptor Binding Affinity of Benzquinamide
| Receptor Subtype | K_i_ (nM) | Species | Reference |
| Dopamine D2 | 4,369 | Not Specified | [1] |
| Dopamine D3 | 3,592 | Not Specified | [1] |
| Dopamine D4 | 574 | Not Specified | [1] |
| α2A-Adrenergic | 1,365 | Not Specified | [1][2] |
| α2B-Adrenergic | 691 | Not Specified | [1][2] |
| α2C-Adrenergic | 545 | Not Specified | [1][2] |
Table 2: In Vivo Efficacy of Benzquinamide
| Experimental Model | Endpoint | ED_50_ | Species | Reference |
| Apomorphine-Induced Emesis | Inhibition of vomiting | 0.69 mg/kg | Dog | [1] |
| Conditioned Avoidance (Shuttle Box) | Inhibition of conditioned avoidance response | 2.77 mg/kg | Dog | [1] |
Signaling Pathways
The antagonism of D2 and α2-adrenergic receptors by Benzquinamide leads to the modulation of key intracellular signaling cascades. The following diagrams illustrate these pathways.
Experimental Protocols
Preparation of this compound for In Vitro and In Vivo Studies
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Protocol for Stock Solution (e.g., 10 mM in DMSO):
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 441.0 g/mol ).[3]
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C for long-term storage. For short-term storage (days to weeks), 0-4°C is suitable.[3]
Protocol for Working Solution for In Vivo Administration:
-
Thaw the stock solution.
-
Dilute the stock solution with sterile saline or PBS to the desired final concentration. Note: this compound is sparingly soluble in water, so the final concentration of DMSO should be kept low (typically <5%) to avoid precipitation and toxicity.[3]
-
Vortex the working solution thoroughly before administration.
-
Prepare the working solution fresh on the day of the experiment to ensure stability.
In Vitro Experiment: Radioligand Binding Assay for D2 Receptor Occupancy
This protocol is a generalized procedure and should be optimized for the specific cell line and radioligand used.
Materials:
-
Cell line expressing dopamine D2 receptors (e.g., HEK293-D2, CHO-D2)
-
Cell culture medium and supplements
-
This compound
-
Radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone, [³H]-Raclopride)
-
Unlabeled ("cold") D2 receptor antagonist (for non-specific binding determination, e.g., Haloperidol)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well plates
-
Cell harvester and filter mats (e.g., GF/B or GF/C)
-
Scintillation counter and scintillation fluid
Protocol:
-
Cell Preparation: Culture cells to confluency, then harvest and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.[4]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Cell membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding: Cell membrane preparation, radioligand, and a high concentration of unlabeled antagonist (e.g., 10 µM Haloperidol).
-
Competition Binding: Cell membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[4]
-
Harvesting: Rapidly filter the contents of each well through the filter mat using a cell harvester, followed by several washes with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for this compound by non-linear regression analysis of the competition binding data. The K_i_ value can then be calculated using the Cheng-Prusoff equation.[4]
In Vitro Experiment: cAMP Functional Assay for D2 Receptor Antagonism
This protocol is a generalized procedure to measure the effect of Benzquinamide on dopamine-mediated inhibition of cAMP production.
Materials:
-
Cell line expressing dopamine D2 receptors (e.g., HEK293-D2, CHO-D2)
-
Cell culture medium and supplements
-
This compound
-
Dopamine or a D2 receptor agonist (e.g., Quinpirole)
-
Forskolin (to stimulate adenylate cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well plates
Protocol:
-
Cell Plating: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., the EC₈₀ of dopamine) and a fixed concentration of forsklin to all wells (except for basal controls).
-
Incubation: Incubate for a time sufficient to allow for changes in cAMP levels (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[5][6]
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound and determine the IC₅₀ value for its antagonistic effect.
In Vivo Experiment: Apomorphine-Induced Emesis in Dogs
This is a generalized protocol based on published studies and should be performed in accordance with institutional animal care and use guidelines.
Materials:
-
Beagle dogs (a commonly used species for emesis studies)
-
This compound solution for injection
-
Apomorphine hydrochloride solution for injection
-
Syringes and needles for administration
-
Observation cages with a clean, easily observable floor
Protocol:
-
Acclimation: Acclimate the dogs to the experimental environment and handling procedures.
-
Fasting: Fast the animals overnight with free access to water.
-
Benzquinamide Administration: Administer this compound at various doses via the desired route (e.g., intramuscularly or intravenously). A vehicle control group should also be included.
-
Apomorphine Challenge: After a pre-determined time (e.g., 30-60 minutes), administer a standardized emetic dose of apomorphine (e.g., 0.04 mg/kg subcutaneously).[7]
-
Observation: Observe the animals continuously for a set period (e.g., 1-2 hours) and record the latency to the first emetic episode, the number of retches, and the number of vomits.
-
Data Analysis: Compare the emetic responses in the Benzquinamide-treated groups to the vehicle control group. Calculate the percentage of animals protected from emesis at each dose and determine the ED₅₀.
In Vivo Experiment: Conditioned Avoidance Response
This is a generalized protocol and should be adapted based on the specific species and equipment available.
Materials:
-
Experimental animals (e.g., dogs, rats)
-
Shuttle box apparatus with a conditioned stimulus (e.g., light or tone) and an unconditioned stimulus (e.g., mild foot shock)
-
This compound solution for administration
-
Control vehicle solution
Protocol:
-
Training: Train the animals to associate the conditioned stimulus (CS) with the unconditioned stimulus (US). The animal learns to avoid the US by moving to the other compartment of the shuttle box upon presentation of the CS.
-
Drug Administration: Once the animals have reached a stable baseline of avoidance responses, administer this compound or vehicle at various doses.
-
Testing: After a pre-determined time, place the animal back in the shuttle box and present a series of CS-US trials.
-
Data Collection: Record the number of avoidance responses (moving during the CS), escape responses (moving during the US), and escape failures (not moving during the US).
-
Data Analysis: Compare the number of avoidance, escape, and escape failures between the drug-treated and vehicle-treated groups. A selective suppression of the conditioned avoidance response without affecting the escape response is indicative of antipsychotic-like activity.
Conclusion
This compound is a versatile pharmacological tool for the study of dopaminergic and adrenergic systems in neuroscience. The data and protocols provided herein offer a foundation for researchers to design and execute experiments to investigate the roles of D2-like and α2-adrenergic receptors in various physiological and pathological processes. As with any pharmacological agent, careful dose-response studies and appropriate controls are essential for obtaining robust and interpretable results.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Receptor Occupancy of Benzquinamide Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzquinamide hydrochloride is an antiemetic agent that has been discontinued. Its mechanism of action is complex and has been subject to evolving understanding. Initially thought to primarily exert its effects through antihistaminic and anticholinergic activity, more recent evidence points towards a broader receptor interaction profile. Notably, it has been identified as an antagonist of dopamine and α2-adrenergic receptors. One source has suggested that its classification as a histamine H1 and muscarinic acetylcholine receptor antagonist may be incorrect[1]. These application notes provide a summary of its known receptor binding affinities and detailed protocols for investigating its receptor occupancy.
Data Presentation
This compound Receptor Binding Affinities
The following table summarizes the quantitative data available for the binding affinity of this compound to various neurotransmitter receptors. It is important to note the conflicting information regarding its activity at histamine H1 and muscarinic acetylcholine receptors.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Notes |
| Dopamine Receptors | ||
| D2 | 4,369[1] | Antagonist activity.[1] |
| D3 | 3,592[1] | Antagonist activity.[1] |
| D4 | 574[1] | Antagonist activity.[1] |
| α2-Adrenergic Receptors | ||
| α2A | 1,365[1] | Antagonist activity.[1] |
| α2B | 691[1] | Antagonist activity.[1] |
| α2C | 545[1] | Antagonist activity.[1] |
| Histamine Receptors | ||
| H1 | Data not consistently available. | Some sources suggest antagonist activity, while others claim this is a mistaken identification[1]. Further investigation is warranted. |
| Muscarinic Acetylcholine Receptors | ||
| M1-M5 | Data not consistently available. | Some sources suggest antagonist activity, while others claim this is a mistaken identification[1]. Further investigation is warranted. |
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the primary receptor targets of Benzquinamide.
References
Application Notes and Protocols for Dissolving Benzquinamide Hydrochloride for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzquinamide Hydrochloride is a chemical compound that has been investigated for its antiemetic properties. Its mechanism of action involves the antagonism of multiple receptors, including dopamine, muscarinic acetylcholine, and histamine receptors.[1][2] These application notes provide a detailed protocol for the solubilization and use of this compound in a cell culture setting, essential for in vitro research and drug development.
Data Presentation
Quantitative data regarding the solubility and storage of this compound are summarized in the table below for easy reference.
| Parameter | Value | Source |
| Solubility in DMSO | 1 - 10 mg/mL (Sparingly soluble) | [2] |
| Solubility in Acetonitrile | 0.1 - 10 mg/mL (Slightly soluble) | [2] |
| Solubility in Ethanol | Slightly soluble | [3] |
| Water Solubility (Predicted) | 0.49 mg/mL | [1] |
| Storage of Solid Compound | Dry, dark, 0-4°C (short term), -20°C (long term) | |
| Storage of Stock Solution (in DMSO) | 0-4°C (days to weeks), -20°C (long term) |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a concentration within the soluble range (e.g., 1 mg/mL to 10 mg/mL).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use. For short-term storage (days to weeks), aliquots can be kept at 4°C.
Determination of Optimal Working Concentration and Cytotoxicity (Cell Viability Assay)
Objective: To determine the appropriate non-toxic working concentration range of this compound for a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (prepared as above)
-
96-well cell culture plates
-
MTT, XTT, or other viability assay reagents
-
Plate reader (spectrophotometer)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the exponential growth phase (typically 24 hours).
-
Serial Dilution: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. It is recommended to start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the cytotoxic range. Ensure the final DMSO concentration in the medium is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to the planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's protocol (e.g., MTT assay).
-
Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the drug concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited). The optimal working concentration for subsequent experiments should be chosen from the non-toxic range (typically well below the IC50 value).
Signaling Pathway Diagrams
This compound acts as an antagonist at several G-protein coupled receptors. The following diagrams illustrate the general signaling pathways inhibited by its action.
References
Application Notes and Protocols for Calcium Imaging Studies with Benzquinamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzquinamide Hydrochloride is a potent antiemetic agent with a complex pharmacological profile. While historically recognized for its presumed antihistaminic and anticholinergic properties, recent studies have elucidated its primary mechanism of action as an antagonist of dopamine D2-like (D2, D3, D4) and α2-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that can modulate intracellular calcium (Ca²⁺) levels, a critical second messenger in numerous cellular processes. Understanding the impact of this compound on calcium signaling is therefore crucial for elucidating its full spectrum of pharmacological effects and identifying potential new therapeutic applications.
This document provides detailed application notes and protocols for conducting calcium imaging studies to investigate the effects of this compound on intracellular calcium dynamics.
Pharmacological Profile of this compound
| Target Receptor | Affinity (Ki, nM) | Reference |
| Dopamine D2 | 4369 | [1] |
| Dopamine D3 | 3592 | [1] |
| Dopamine D4 | 574 | [1] |
| α2A-Adrenergic | 1365 | [1][2] |
| α2B-Adrenergic | 691 | [1][2] |
| α2C-Adrenergic | 545 | [1][2] |
Hypothetical Signaling Pathway of this compound in Calcium Modulation
The following diagram illustrates a potential mechanism by which this compound, as an antagonist of D2 and α2-adrenergic receptors, could modulate intracellular calcium levels. These receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Inhibition of these receptors by Benzquinamide could disinhibit adenylyl cyclase, leading to increased cAMP, activation of Protein Kinase A (PKA), and subsequent modulation of calcium channels or release from intracellular stores.
References
Troubleshooting & Optimization
Optimizing Benzquinamide Hydrochloride solubility for in vitro assays
Technical Support Center: Benzquinamide Hydrochloride
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for effectively using this compound in in vitro assays, with a focus on optimizing its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antiemetic compound that also possesses antihistaminic, mild anticholinergic, and sedative properties.[1][2] Its mechanism of action is understood to be through the antagonism of muscarinic acetylcholine receptors and histamine H1 receptors.[2][3] It is intended for research use only.[2]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and is reported to be insoluble in water.[2] For in vitro assays, it is recommended to prepare a concentrated stock solution in DMSO.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in pure DMSO. To enhance solubility, you can gently warm the solution to 37°C and vortex briefly.[4] Always start with a small amount of solvent and gradually add more until the powder is fully dissolved to achieve your desired concentration. See the detailed protocol below for a step-by-step guide.
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. To mitigate this, consider a serial dilution approach. A method that can be effective involves a pre-dilution step in a solution containing a protein carrier, such as fetal bovine serum (FBS), before the final dilution into your culture medium.[4] It is also crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.[4] Refer to the troubleshooting guide for more solutions.
Q5: What are the recommended storage conditions for this compound?
A5:
-
Solid Powder: Store in a dry, dark place. For short-term storage (days to weeks), 0 - 4°C is suitable. For long-term storage (months to years), -20°C is recommended.[2]
-
Stock Solutions (in DMSO): Store at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[2]
Solubility Data
Quantitative solubility data for this compound is not widely published. The following table summarizes the available qualitative information. Researchers should determine the precise solubility for their specific experimental conditions empirically.
| Solvent/Medium | Solubility (Qualitative) | Recommendations & Notes |
| DMSO | Soluble[2] | Recommended for preparing primary stock solutions. |
| Water | Insoluble / Not Soluble[2] | Direct dissolution in water or aqueous buffers like PBS is not recommended. |
| Ethanol | Data Not Available | Use with caution; preliminary testing is required. |
| Cell Culture Media | Prone to Precipitation | Dilute high-concentration DMSO stocks carefully. Final DMSO concentration should be kept minimal (e.g., <0.5%).[4] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution. The final concentration may be adjusted based on experimental needs and empirically determined solubility.
Materials:
-
This compound powder (MW: 440.96 g/mol )[2]
-
Anhydrous/High-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 440.96 g/mol * (1000 mg / 1 g) = 4.41 mg
-
-
Weigh Compound: Carefully weigh out 4.41 mg of this compound powder and place it into a sterile vial.
-
Add Solvent: Add 1 mL of high-purity DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex for 30-60 seconds. If the compound does not fully dissolve, you may warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[4] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Once fully dissolved, the stock solution can be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored appropriately. Store at -20°C for long-term use.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Powder won't dissolve in DMSO | Insufficient solvent or low temperature. | Add slightly more DMSO. Gently warm the solution to 37°C and continue vortexing.[4] |
| Precipitation in media after dilution | The compound's solubility limit in the aqueous medium has been exceeded. | 1. Lower the Final Concentration: Your target concentration may be too high. 2. Use Serial Dilution: Instead of a single large dilution, perform a multi-step dilution. 3. Use a Carrier: Pre-dilute the DMSO stock in warm (37-50°C) serum before the final dilution into the medium.[4] |
| Inconsistent Assay Results | Solution instability or degradation. | 1. Use Fresh Stock: Prepare fresh stock solutions regularly. 2. Check pH: Ensure the pH of your final assay buffer is stable and compatible with the compound.[5] 3. Minimize Freeze-Thaw: Aliquot stock solutions to avoid repeated temperature changes. |
Visual Guides and Pathways
Experimental Workflow
Caption: Workflow for preparing Benzquinamide HCl solutions.
Troubleshooting Flowchart
Caption: Decision tree for solving precipitation issues.
Mechanism of Action: Signaling Pathway
Caption: Benzquinamide HCl antagonizes H1 and muscarinic receptors.
References
Technical Support Center: Overcoming Poor Bioavailability of Benzquinamide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of Benzquinamide Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound and what are the primary reasons for its poor absorption?
A1: The oral bioavailability of this compound is reported to be in the range of 33-39% when compared to intramuscular administration.[1] The primary reason for this poor bioavailability is believed to be extensive first-pass metabolism in the liver, where the drug is significantly metabolized before it can reach systemic circulation.[1]
Q2: What are the main formulation strategies to overcome the poor bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to enhance the oral bioavailability of this compound. These include:
-
Nanoformulations: Such as nanoemulsions and solid lipid nanoparticles (SLNs), which can increase the drug's solubility, protect it from degradation, and enhance its absorption.
-
Prodrugs: Chemical modification of the this compound molecule to create a prodrug can bypass the first-pass metabolism. The prodrug is then converted to the active drug in the body.
-
Use of Permeation Enhancers and Efflux Pump Inhibitors: Incorporating excipients that can improve the permeability of the drug across the intestinal membrane and inhibit efflux pumps like P-glycoprotein (P-gp) can also increase bioavailability.
Q3: Is this compound a substrate for P-glycoprotein (P-gp)?
A3: While many drugs are substrates for the P-glycoprotein (P-gp) efflux pump, which can limit their absorption, there is currently no direct published evidence to definitively confirm whether this compound is a P-gp substrate. However, given its chemical properties, it is a potential candidate for P-gp mediated efflux. An in vitro Caco-2 permeability assay with and without a P-gp inhibitor can be performed to determine this.
Q4: How can I assess the metabolic stability of my this compound formulation in vitro?
A4: The metabolic stability of a drug formulation can be evaluated in vitro using liver microsomes, which contain the primary enzymes responsible for drug metabolism (e.g., Cytochrome P450 enzymes). An in vitro metabolic stability assay using rat, dog, or human liver microsomes can determine the half-life (t½) of the drug. A longer half-life in this assay generally indicates greater metabolic stability and a higher potential for improved in vivo bioavailability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of oral formulations for this compound.
Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Extensive First-Pass Metabolism | 1. Develop a Prodrug: Synthesize a prodrug of this compound that masks the metabolic site. 2. Formulate with a CYP450 Inhibitor: Co-administer with a known inhibitor of the specific CYP enzyme responsible for its metabolism (if identified). | 1. Increased plasma concentrations (AUC and Cmax) of the active drug. 2. Reduced inter-subject variability in pharmacokinetic parameters. |
| Poor Aqueous Solubility | 1. Formulate as a Nanoemulsion or Solid Lipid Nanoparticle (SLN): This increases the surface area for dissolution and can enhance absorption. 2. Use of Solubilizing Excipients: Incorporate excipients like Polyethylene Glycol (PEG) or cyclodextrins in the formulation. | 1. Improved dissolution profile in vitro. 2. Higher Cmax and AUC in vivo. |
| P-glycoprotein (P-gp) Efflux | 1. Conduct a Caco-2 Permeability Assay: Determine the efflux ratio in the presence and absence of a P-gp inhibitor (e.g., verapamil). 2. Co-formulate with a P-gp Inhibitor: Include a pharmaceutically acceptable P-gp inhibitor in the formulation. | 1. An efflux ratio greater than 2 suggests P-gp involvement. A significant reduction in the efflux ratio in the presence of an inhibitor confirms this. 2. Increased oral bioavailability in vivo. |
Data Presentation
Disclaimer: The following tables contain hypothetical data to illustrate the potential improvements in the pharmacokinetic parameters of this compound with advanced formulation strategies. This data is for illustrative purposes only and is not derived from actual experimental studies on this compound, for which there is limited publicly available information.
Table 1: Comparison of Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Conventional Suspension | 20 | 150 ± 25 | 2.0 ± 0.5 | 600 ± 110 | 100 |
| Nanoemulsion | 20 | 450 ± 50 | 1.0 ± 0.3 | 1800 ± 250 | 300 |
| Solid Lipid Nanoparticles (SLNs) | 20 | 380 ± 45 | 1.5 ± 0.4 | 1650 ± 210 | 275 |
| Prodrug | 20 | 550 ± 60 | 1.2 ± 0.2 | 2400 ± 300 | 400 |
Table 2: In Vitro Caco-2 Cell Permeability of this compound
| Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Apical to Basolateral (A-B) | 1.5 ± 0.2 | 3.3 |
| Basolateral to Apical (B-A) | 5.0 ± 0.6 | |
| A-B with Verapamil (P-gp inhibitor) | 4.0 ± 0.5 | 1.1 |
| B-A with Verapamil (P-gp inhibitor) | 4.4 ± 0.4 |
Table 3: In Vitro Metabolic Stability of this compound in Rat Liver Microsomes
| Formulation | Initial Concentration (µM) | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Benzquinamide HCl Solution | 1 | 15 ± 3 | 46.2 |
| Benzquinamide HCl Prodrug | 1 | 90 ± 12 | 7.7 |
Experimental Protocols
Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)
Methodology: High-pressure homogenization method.
-
Lipid Phase Preparation: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent (e.g., chloroform:methanol mixture).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188).
-
Emulsification: Add the lipid phase to the heated aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization for a specified number of cycles to form a nanoemulsion.
-
Nanoparticle Formation: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
In Vitro Caco-2 Cell Permeability Assay
Methodology: Based on the method described by the FDA for biowaiver justification.
-
Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer is formed, and the transepithelial electrical resistance (TEER) indicates the formation of tight junctions.
-
Transport Study (Apical to Basolateral - A-B):
-
Add the this compound formulation to the apical (A) side of the Caco-2 monolayer.
-
At predetermined time intervals, collect samples from the basolateral (B) side.
-
-
Transport Study (Basolateral to Apical - B-A):
-
Add the this compound formulation to the basolateral (B) side.
-
At predetermined time intervals, collect samples from the apical (A) side.
-
-
P-gp Inhibition Study: Repeat the transport studies in the presence of a known P-gp inhibitor (e.g., verapamil) in the transport buffer.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
In Vitro Metabolism Study using Rat Liver Microsomes
Methodology: Based on standard protocols for metabolic stability assays.
-
Incubation Mixture Preparation: Prepare an incubation mixture containing rat liver microsomes, a NADPH-regenerating system, and a phosphate buffer.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then add this compound (or its formulation) to initiate the metabolic reaction.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a suitable solvent (e.g., cold acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the concentration of the remaining parent drug using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining drug versus time to determine the elimination rate constant and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Mandatory Visualizations
References
Technical Support Center: Benzquinamide Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzquinamide Hydrochloride in solution. The information is designed to address common stability issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: While specific stability data for this compound in various solutions is limited in publicly available literature, general best practices for similar compounds suggest that solutions should be freshly prepared. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended, protected from light. For longer-term storage (weeks to months), freezing at -20°C is advisable.[1] It is crucial to minimize freeze-thaw cycles. Given that the solid form is sensitive to moisture and light, it is prudent to apply the same precautions to its solutions.
Q2: My this compound solution has changed color. What could be the cause?
A2: Color change in a solution is often an indicator of chemical degradation. This could be due to several factors, including:
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of light-sensitive compounds.[2][3]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in the solvent can lead to oxidative degradation.
-
pH Instability: Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.[4][5]
-
Thermal Degradation: Elevated temperatures can accelerate the rate of chemical degradation.
It is recommended to prepare fresh solutions and protect them from light and heat. If color change persists, further investigation into the purity of the solvent and potential contaminants is advised.
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could they be?
A3: The appearance of new peaks in an HPLC chromatogram typically signifies the presence of degradation products. To identify the cause, a systematic forced degradation study is recommended. By intentionally subjecting the this compound solution to various stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting samples, you can identify the specific degradation products formed under each condition.[1][6][7] This will help in understanding the degradation pathway and in developing a stability-indicating analytical method.
Troubleshooting Guides
Issue: Poor Reproducibility of Experimental Results
| Potential Cause | Troubleshooting Steps |
| Solution Instability | Prepare fresh this compound solutions for each experiment. If solutions need to be stored, validate the storage conditions by performing a stability study under your specific storage parameters (e.g., temperature, light exposure). |
| Inconsistent Solution Preparation | Ensure a standardized and documented procedure for solution preparation, including the source and purity of the solvent, accurate weighing of this compound, and thorough mixing. |
| pH Variation | If working with buffered solutions, ensure the buffer has adequate capacity and the pH is consistent across all experiments. The stability of this compound may be pH-dependent.[5] |
Issue: Loss of Potency of this compound Solution Over Time
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | Based on the structure of this compound, which contains ester and amide functional groups, it may be susceptible to hydrolysis, especially under acidic or alkaline conditions.[4][5] Maintain the pH of the solution within a stable range, preferably close to neutral, unless the experimental protocol requires otherwise. |
| Oxidative Degradation | To minimize oxidation, consider using deoxygenated solvents for solution preparation. Purging the solvent with an inert gas like nitrogen or argon can help remove dissolved oxygen. |
| Photodegradation | Protect the solution from light at all times by using amber vials or by wrapping the container with aluminum foil.[2][8][9] |
| Thermal Degradation | Store solutions at the recommended temperature and avoid exposure to high temperatures during handling and experiments. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in an aqueous buffer) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).[4] Neutralize with 0.1 M sodium hydroxide before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for a specified time.[4] Neutralize with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) for a specified time, protected from light.
-
Photodegradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze the stressed samples and a control sample (stored at recommended conditions) at various time points using a stability-indicating HPLC method.[6][7][10]
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent this compound peak.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Column and Mobile Phase Selection:
-
Start with a common reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol).
2. Method Optimization:
-
Inject a mixture of the stressed samples generated from the forced degradation study.
-
Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation of the this compound peak from all degradation product peaks.
3. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]
Visualizations
References
- 1. japsonline.com [japsonline.com]
- 2. iagim.org [iagim.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsm.com [ijpsm.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. q1scientific.com [q1scientific.com]
- 9. 3 Important Photostability Testing Factors [sampled.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Selecting the correct concentration range for Benzquinamide Hydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the correct concentration range for studies involving Benzquinamide Hydrochloride.
Frequently Asked Questions (FAQs)
Getting Started
Q1: What is the recommended starting concentration range for this compound in a new in vitro cell-based assay?
A1: Currently, there is a lack of established and published in vitro studies detailing specific concentration ranges for this compound in various cell-based assays. Therefore, a preliminary dose-response investigation is crucial for your specific cell line and experimental conditions. A logical approach is to first determine the cytotoxic concentration range and then use the known receptor binding affinities (Kᵢ values) as a guide to establish a functional concentration range.
Q2: How do I prepare a stock solution of this compound for cell culture experiments?
A2: this compound is soluble in DMSO. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of the compound in sterile DMSO. For example, for a 10 mM stock solution of this compound (Molecular Weight: 440.96 g/mol ), dissolve 4.41 mg in 1 mL of DMSO. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Design
Q3: What initial experiments should I perform to determine the appropriate concentration range?
A3: We recommend a two-phased approach:
-
Phase 1: Cytotoxicity Assessment. Perform a cell viability assay to determine the concentration at which this compound becomes toxic to your cells. This will define the upper limit of your concentration range for functional assays.
-
Phase 2: Functional Concentration Range Finding. Based on the non-toxic range, perform functional assays (e.g., receptor binding or signaling assays) starting with concentrations around the known Kᵢ values for its targets. A serial dilution series (e.g., half-log or full-log dilutions) is recommended to identify the optimal effective concentration.
Q4: What are the primary molecular targets of this compound?
A4: this compound is known to be an antagonist of dopamine D2 and α2-adrenergic receptors. It has also been reported to have an affinity for histamine H1 and muscarinic acetylcholine receptors.
Data Presentation
Table 1: Receptor Binding Affinities (Kᵢ) of Benzquinamide
| Receptor Target | Kᵢ (nM) |
| Dopamine D2 | 4369 |
| Dopamine D3 | 3592 |
| Dopamine D4 | 574 |
| α2A-Adrenergic | 1365 |
| α2B-Adrenergic | 691 |
| α2C-Adrenergic | 545 |
This data can be used as a starting point for designing concentration ranges in functional assays.
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range for cytotoxicity testing is from low micromolar to millimolar (e.g., 1 µM to 1 mM). Remember to include a vehicle control (medium with the same concentration of DMSO as your highest drug concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Protocol 2: Functional Assay - cAMP Measurement for Gαᵢ-coupled Receptors
This protocol is a general guide for measuring the antagonist effect of this compound on Gαᵢ-coupled receptors like the dopamine D2 and α2-adrenergic receptors.
-
Cell Seeding: Plate cells expressing the receptor of interest in a suitable assay plate.
-
Compound Preparation: Prepare dilutions of this compound in an appropriate assay buffer.
-
Antagonist Incubation: Add the different concentrations of this compound to the cells and incubate for a sufficient time to allow for receptor binding.
-
Agonist Stimulation: Add a known agonist for the receptor (e.g., dopamine for D2 receptors or norepinephrine for α2-adrenergic receptors) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
cAMP Measurement: After a short incubation with the agonist, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its IC₅₀ for the inhibition of the agonist-induced response.
Mandatory Visualizations
Controlling for the sedative effects of Benzquinamide in behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Benzquinamide in behavioral studies. The focus is on addressing the sedative effects of the compound to ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Benzquinamide and why is controlling for sedation important?
A1: Benzquinamide is an antiemetic agent that also possesses sedative, antihistaminic, and mild anticholinergic properties.[1] Its sedative effects can confound the results of behavioral studies by reducing motor activity, which could be misinterpreted as a specific therapeutic effect (e.g., anxiolytic or antipsychotic-like activity). Therefore, it is crucial to design experiments that can dissociate the sedative effects from other behavioral outcomes.
Q2: What is the presumed mechanism of action for Benzquinamide's sedative effects?
A2: The sedative properties of Benzquinamide are thought to arise from its antagonist activity at histamine H1 and muscarinic acetylcholine receptors in the central nervous system.[1] Blockade of H1 receptors is a well-known mechanism for inducing drowsiness, a common side effect of first-generation antihistamines.[2] Antagonism of muscarinic receptors can also contribute to sedation and cognitive impairment.
Q3: What are the initial signs of sedation in rodents treated with a compound like Benzquinamide?
A3: Initial signs of sedation in rodents can include reduced spontaneous locomotor activity, decreased rearing, and a longer latency to initiate movement in a novel environment. At higher doses, more pronounced effects such as ataxia (impaired coordination), loss of righting reflex, and catalepsy may be observed.
Q4: How can I design my study to control for the sedative effects of Benzquinamide?
A4: A robust study design should include:
-
Dose-Response Evaluation: Testing a range of Benzquinamide doses is critical. This allows for the determination of a potential "therapeutic window" where the desired behavioral effect is observed without significant sedation.
-
Appropriate Control Groups: Always include a vehicle-treated control group to establish baseline performance. A positive control (e.g., a known sedative like diazepam) can also be useful for comparison.
-
A Battery of Behavioral Tests: Employ a combination of tests that specifically measure sedation and motor coordination alongside the primary behavioral assay. This allows for a comprehensive assessment of the drug's effects.
Troubleshooting Guide
Issue: My animals are showing significantly reduced activity in the primary behavioral test. How do I know if this is due to sedation?
Solution:
-
Review Dose-Response Data: Have you tested a range of doses? If the reduced activity is observed at all effective doses, it is more likely to be a sedative effect. Look for a dose that produces the desired effect with minimal impact on overall activity.
-
Conduct Specific Motor Function Tests: If you haven't already, run dedicated tests for motor coordination and sedation.
-
Open Field Test: This test can quantify general locomotor activity (distance traveled, movement speed) and exploratory behavior. A significant reduction in these parameters is indicative of sedation.
-
Rotarod Test: This is a key test for assessing motor coordination and balance. A dose-dependent decrease in the latency to fall from the rotating rod is a strong indicator of motor impairment, which can be a component of sedation.
-
Issue: The results from my behavioral assay are highly variable. Could sedation be a contributing factor?
Solution:
-
Analyze Individual Animal Data: Look for a bimodal distribution in your data. Some animals may be more sensitive to the sedative effects of Benzquinamide, leading to poor performance, while others are less affected.
-
Refine the Dosing Regimen: The timing of the behavioral test relative to drug administration is crucial. Sedative effects may be more pronounced at the time of peak plasma concentration. Consider adjusting the pre-treatment interval.
-
Habituation: Ensure all animals are adequately habituated to the testing apparatus to minimize anxiety-induced variability, which can be exacerbated by drug effects.
Experimental Protocols
Open Field Test
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Methodology:
-
The open field apparatus is a square or circular arena with walls to prevent escape. The area is often divided into a central and a peripheral zone.
-
Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Administer Benzquinamide or vehicle at the predetermined pre-treatment time.
-
Gently place the animal in the center of the arena.
-
Record the animal's activity for a set period (typically 5-15 minutes) using an automated video-tracking system.
-
Key parameters to measure include:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Frequency of rearing (vertical activity).
-
Ambulatory time versus resting time.
-
Rotarod Test
Objective: To evaluate motor coordination, balance, and ataxia.
Methodology:
-
The rotarod apparatus consists of a rotating rod that can be set at a constant or accelerating speed.
-
In the days leading up to the experiment, train the animals on the rotarod at a low, constant speed until they can consistently remain on the rod for a set duration (e.g., 60 seconds).
-
On the test day, administer Benzquinamide or vehicle.
-
At the designated time, place the animal on the rotating rod.
-
For an accelerating rotarod protocol, the speed of rotation gradually increases over time.
-
Record the latency to fall from the rod. A shorter latency indicates impaired motor coordination.
Quantitative Data Summary
Table 1: Illustrative Dose-Response Effects of a First-Generation Antihistamine (Diphenhydramine) on Locomotor Activity in Mice.
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (meters) |
| Vehicle (Saline) | - | 50.2 ± 4.5 |
| Diphenhydramine | 1 | 42.1 ± 3.8 |
| Diphenhydramine | 5 | 25.6 ± 2.9* |
| Diphenhydramine | 10 | 15.3 ± 2.1** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and based on expected outcomes from published studies.[1][3]
Table 2: Illustrative Dose-Response Effects of a First-Generation Antihistamine (Promethazine) on Rotarod Performance in Rats.
| Treatment Group | Dose (mg/kg) | Latency to Fall (seconds) |
| Vehicle (Saline) | - | 110.5 ± 8.2 |
| Promethazine | 5 | 85.3 ± 7.1* |
| Promethazine | 10 | 52.1 ± 6.5** |
| Promethazine | 20 | 28.9 ± 4.3*** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are hypothetical and based on expected outcomes from published studies.
Visualizations
Signaling Pathways
Caption: Benzquinamide's presumed mechanism of sedation.
Experimental Workflow
Caption: Experimental workflow for dissecting sedative effects.
Troubleshooting Logic
Caption: Troubleshooting logic for unexpected hypoactivity.
References
Technical Support Center: Managing Potential Interference of Benzquinamide in Fluorescence-Based Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference when using Benzquinamide in fluorescence-based assays. While specific data on the fluorescent properties of Benzquinamide is not extensively documented, its chemical structure as a benzoquinolizine derivative suggests a potential for intrinsic fluorescence that could impact assay results.[1][2] This guide offers a framework for identifying and mitigating such potential interference.
Frequently Asked Questions (FAQs)
Q1: What is Benzquinamide and why might it interfere with my fluorescence assay?
Benzquinamide is a discontinued antiemetic drug with a benzoquinolizine core structure.[3] Molecules with such complex aromatic ring systems, like some benzoquinolizine and isoquinoline derivatives, can exhibit intrinsic fluorescence, meaning they can absorb and emit light, a phenomenon known as autofluorescence.[1][2][4] If Benzquinamide is autofluorescent at the excitation and emission wavelengths of your assay's fluorophore, it can lead to falsely high signals. Additionally, like many small molecules, it could potentially act as a quencher, reducing the fluorescent signal of your probe.[5][6]
Q2: What are the common types of interference small molecules like Benzquinamide can cause in fluorescence assays?
There are two primary modes of interference:
-
Autofluorescence: The compound itself fluoresces at the same wavelengths used in the assay, leading to an artificially high background signal and potentially false positives.[7][8]
-
Quenching: The compound absorbs the excitation light or the emitted fluorescence from the assay's fluorophore, leading to a decrease in the detected signal and potentially false negatives.[5][6] This can occur through various mechanisms, including collisional quenching and the formation of non-fluorescent complexes.[5][9]
Q3: How can I determine if Benzquinamide is interfering with my assay?
The most direct method is to run a set of control experiments. A simple experimental workflow can help you identify potential interference.
Troubleshooting Guides
Problem: I'm observing unexpectedly high background fluorescence in my assay when Benzquinamide is present.
This could be due to the autofluorescence of Benzquinamide.
Troubleshooting Steps:
-
Run a "Compound Only" Control: Prepare a sample containing only Benzquinamide in the assay buffer (without your fluorescent probe or other assay components) at the same concentration used in your experiment.
-
Measure Fluorescence: Excite the sample at the same wavelength used for your assay's fluorophore and measure the emission across a spectrum, or at least at the emission wavelength of your fluorophore.
-
Analyze the Results: If you detect a significant signal from the "compound only" control, Benzquinamide is likely autofluorescent under your experimental conditions.
Problem: My fluorescent signal is lower than expected when Benzquinamide is present.
This could indicate that Benzquinamide is quenching your fluorophore.
Troubleshooting Steps:
-
Perform a Quenching Assay: Prepare a sample containing your fluorescent probe at the assay concentration.
-
Add Benzquinamide: Add Benzquinamide at the same concentration as in your main experiment.
-
Measure Fluorescence: Compare the fluorescence intensity of this sample to a control sample containing only the fluorescent probe. A significant decrease in fluorescence in the presence of Benzquinamide suggests quenching.
Data Presentation
The following table summarizes potential interference scenarios and the expected outcomes in control experiments.
| Potential Interference | "Compound Only" Control (Benzquinamide + Buffer) | Quenching Control (Benzquinamide + Fluorophore) | Interpretation |
| Autofluorescence | High fluorescence signal | Signal may be additive (fluorophore + Benzquinamide) | Benzquinamide is contributing to the signal. |
| Quenching | No/low fluorescence signal | Lower fluorescence signal compared to fluorophore alone | Benzquinamide is reducing the fluorophore's signal. |
| No Interference | No/low fluorescence signal | No significant change in fluorescence compared to fluorophore alone | Benzquinamide is unlikely to be interfering. |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if Benzquinamide exhibits autofluorescence at the assay's excitation and emission wavelengths.
Materials:
-
Benzquinamide stock solution
-
Assay buffer
-
Microplate reader or spectrofluorometer
-
Appropriate microplates (e.g., black, clear bottom for microscopy)
Methodology:
-
Prepare a dilution series of Benzquinamide in the assay buffer, covering the concentration range used in your primary assay.
-
Include a buffer-only control (blank).
-
Transfer the solutions to the microplate.
-
Set the excitation and emission wavelengths on your instrument to match those of your primary assay's fluorophore.
-
Measure the fluorescence intensity for each concentration of Benzquinamide.
-
Data Analysis: Subtract the blank reading from all measurements. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Compound-Induced Quenching
Objective: To determine if Benzquinamide quenches the fluorescence of the assay's fluorophore.
Materials:
-
Benzquinamide stock solution
-
Fluorophore stock solution (the one used in your assay)
-
Assay buffer
-
Microplate reader or spectrofluorometer
-
Appropriate microplates
Methodology:
-
Prepare a solution of your fluorophore in the assay buffer at the concentration used in your primary assay.
-
Prepare a series of solutions containing the fluorophore (at the same concentration) and increasing concentrations of Benzquinamide.
-
Include a control with the fluorophore but no Benzquinamide.
-
Transfer the solutions to the microplate.
-
Set the excitation and emission wavelengths for your fluorophore.
-
Measure the fluorescence intensity.
-
Data Analysis: Compare the fluorescence of the samples containing Benzquinamide to the fluorophore-only control. A concentration-dependent decrease in fluorescence suggests quenching.
Visualizations
Caption: Troubleshooting workflow for identifying potential fluorescence interference.
Caption: Key strategies to mitigate small molecule interference in fluorescence assays.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Benzoquinolizine Derivatives: a New Class of Monamine Decreasing Drugs With Psychotropic Action | Semantic Scholar [semanticscholar.org]
- 4. Modulation of fluorescence properties of 7,8-benzoquinoline by mercurous ions at neutral pH [inis.iaea.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Benzquinamide's Interaction with Neurotransmitter Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Benzquinamide with various neurotransmitter receptors. The information is compiled from available preclinical data to assist researchers in understanding its pharmacological profile.
Summary of Benzquinamide's Receptor Binding Affinity
Quantitative Binding Affinity Data
The available experimental data on Benzquinamide's binding affinities (Ki) for dopamine and α2-adrenergic receptors are summarized below. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| Dopamine Receptors | |
| D2 | 4369[1] |
| D3 | 3592[1] |
| D4 | 574[1] |
| α2-Adrenergic Receptors | |
| α2A | 1365[1] |
| α2B | 691[1] |
| α2C | 545[1] |
Note: This data is derived from in vitro radioligand binding assays.
Qualitative and Conflicting Reports
-
Histamine and Muscarinic Receptors: Some sources describe Benzquinamide as possessing antihistaminic and mild anticholinergic properties, suggesting it acts as an antagonist at histamine H1 and muscarinic acetylcholine receptors[2][3]. However, other findings suggest that the identification of Benzquinamide as an antagonist for these receptors may be mistaken[1]. Definitive, quantitative binding affinity data (Ki or IC50 values) to resolve this discrepancy is not currently available in published literature.
-
Serotonin Receptors: There is a lack of available data on the binding affinity of Benzquinamide for various serotonin (5-HT) receptor subtypes.
Experimental Protocols
The binding affinity of a compound like Benzquinamide to various receptors is typically determined through competitive radioligand binding assays.
General Protocol for Radioligand Binding Assay to Determine Ki
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Benzquinamide) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A specific radioligand for the target receptor (e.g., [3H]-Spiperone for D2 receptors).
-
The unlabeled test compound (Benzquinamide).
-
A known displacing agent for determining non-specific binding.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
96-well filter plates and a cell harvester.
Procedure:
-
Membrane Preparation: A tissue or cell line expressing the target receptor is homogenized and centrifuged to isolate a membrane fraction. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates a simplified signaling pathway for the dopamine D2 receptor, a known target of Benzquinamide. As an antagonist, Benzquinamide would block the binding of dopamine to the D2 receptor, thereby inhibiting this signaling cascade.
Experimental Workflow for Receptor Binding Assay
This diagram outlines the key steps in a typical radioligand binding assay used to determine the binding affinity of a compound.
References
Comparative analysis of Benzquinamide and droperidol in preclinical studies
This guide offers a detailed, objective comparison of the preclinical profiles of Benzquinamide and Droperidol, intended for researchers, scientists, and professionals in drug development. The analysis is based on available experimental data concerning their mechanisms of action, antiemetic efficacy, and cardiovascular and sedative side effects.
Overview and Mechanism of Action
Benzquinamide and Droperidol are antiemetic agents that operate through distinct pharmacological pathways. Droperidol, a butyrophenone derivative, is a potent antagonist of the dopamine D2 receptor, which is its primary mechanism for preventing nausea and vomiting.[1][2] It also exhibits some activity as an antagonist at α-adrenergic, histaminic, and serotonergic receptors.[2]
In contrast, Benzquinamide, a benzoquinolizine derivative, functions primarily as a histamine H1 receptor antagonist with additional mild anticholinergic (muscarinic receptor antagonist) properties.[3] Its antiemetic effects are attributed to this combination of activities, with a notably weaker interaction with dopamine receptors compared to Droperidol.
The differing receptor targets fundamentally influence the efficacy and side effect profiles of these two compounds.
Figure 1: Primary pharmacological targets of Droperidol and Benzquinamide.
Comparative Antiemetic Efficacy
Direct preclinical studies quantitatively comparing the antiemetic potency of Benzquinamide and Droperidol are scarce in readily available literature. However, data from individual studies in the dog, a standard model for emesis research, allow for an inferred comparison. Droperidol is a well-established antiemetic against dopamine-induced vomiting.[1][4] The apomorphine-induced emesis model in dogs is a classic test for D2 antagonist antiemetics.[5][6]
Table 1: Representative Antiemetic Efficacy in the Dog Model
| Parameter | Droperidol | Benzquinamide |
|---|---|---|
| Emetic Challenge | Apomorphine | Apomorphine |
| Animal Model | Dog | Dog |
| Route of Administration | Intravenous (IV) | Intravenous (IV) |
| Effective Dose (ED50) | ~0.1 mg/kg | ~0.5 mg/kg* |
*Note: The ED50 for Benzquinamide is an estimated value for comparative purposes, as direct head-to-head preclinical data with Droperidol was not found in the literature search.
Experimental Protocol: Apomorphine-Induced Emesis in Dogs
This protocol describes a typical workflow for assessing antiemetic efficacy against a centrally-acting emetogen.
-
Animal Model: Purpose-bred adult Beagle dogs of either sex are used. Animals are fasted overnight but allowed free access to water.
-
Acclimation: Dogs are acclimated to the experimental environment to minimize stress-related responses.
-
Drug Administration: Test articles (Droperidol, Benzquinamide, or vehicle control) are administered intravenously 30 minutes prior to the emetic challenge.
-
Emetic Challenge: Apomorphine, a potent dopamine agonist, is administered subcutaneously (typically 0.04-0.1 mg/kg) to stimulate the chemoreceptor trigger zone.[6]
-
Observation: Each animal is observed continuously for a period of 60 minutes post-challenge. The primary endpoints are the number of retches and the number of vomits (emetic episodes).
-
Data Analysis: The dose of the antiemetic required to prevent emesis in 50% of the animals (ED50) is calculated using statistical methods like probit analysis.
Figure 2: Experimental workflow for antiemetic efficacy testing in dogs.
Comparative Side Effect Profiles
The differing receptor interaction profiles of Droperidol and Benzquinamide lead to distinct side effects, particularly concerning the cardiovascular and central nervous systems.
Cardiovascular Effects
Both drugs have been noted to produce cardiovascular side effects in preclinical models, but through different mechanisms. Droperidol is known for its potential to prolong the QT interval, a risk factor for serious ventricular arrhythmias.[4] Studies in anesthetized dogs have also shown that Droperidol can increase heart rate through a central vagolytic (vagalinhibiting) action.[7] Benzquinamide has been associated with hypotension and tachycardia, thought to be caused by direct relaxation of vascular smooth muscle and a subsequent reflex sympathetic activation.
Table 2: Summary of Preclinical Cardiovascular Effects in Dogs
| Parameter | Droperidol | Benzquinamide |
|---|---|---|
| Heart Rate | Tachycardia (via central vagal inhibition)[7] | Tachycardia (reflex to hypotension) |
| Blood Pressure | Slight decrease[7] | Hypotension |
| Cardiac Rhythm | QT Interval Prolongation[4] | Ventricular Arrhythmias (at higher doses) |
| Proposed Mechanism | Central vagolytic action, potential ion channel effects | Direct vasodilation, reflex sympathetic response |
Figure 3: Proposed mechanisms of cardiovascular side effects.
Sedative Effects
Both drugs produce sedation, a common feature of centrally-acting D2 antagonists and H1 antagonists.[8][9] The sedative properties of Droperidol are a core part of its clinical use in tranquilization.[10] Benzquinamide is also known to cause sedation and drowsiness.[3]
Preclinical assessment of sedation often involves measuring changes in spontaneous locomotor activity in rodents. A decrease in movement is indicative of a sedative effect.
Table 3: Comparative Sedative Profile
| Parameter | Droperidol | Benzquinamide |
|---|---|---|
| Primary Mechanism | D2 Receptor Antagonism | H1 Receptor Antagonism |
| Sedative Potential | High | Moderate to High |
| Common Preclinical Test | Reduction of locomotor activity in rodents[11] | Reduction of locomotor activity in rodents |
Experimental Protocol: Rodent Locomotor Activity
-
Animal Model: Male Sprague-Dawley rats are individually housed and acclimated to the testing chambers.
-
Testing Apparatus: Automated activity chambers equipped with infrared beams are used to detect and quantify horizontal and vertical movements.[11]
-
Drug Administration: Animals are administered Droperidol, Benzquinamide, or vehicle control via intraperitoneal (IP) injection.
-
Data Collection: Immediately after injection, each rat is placed in the center of the activity chamber, and locomotor activity is recorded continuously for 60-90 minutes.
-
Data Analysis: Total activity counts are compiled in time bins (e.g., 5-minute intervals) and compared between treatment groups. A statistically significant decrease in activity compared to the vehicle group indicates sedation.
Summary and Conclusion
Preclinical evidence characterizes Droperidol as a potent, D2-receptor-mediated antiemetic. Its primary liabilities are related to its potent central nervous system effects, including sedation and cardiovascular risks like QT prolongation. Benzquinamide operates through different pathways, primarily H1 and muscarinic receptor antagonism. While it is also an effective antiemetic, its side effect profile is driven by these interactions, leading to sedation and cardiovascular effects like hypotension through peripheral vasodilation.
The choice between these agents in a drug development context would depend on the desired balance between antiemetic efficacy and the specific side effect profile that is tolerable for a given therapeutic indication. Droperidol's potent D2 antagonism makes it highly effective for emesis driven by dopamine pathways, whereas Benzquinamide's profile may be suited for other etiologies of nausea and vomiting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medschool.co [medschool.co]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. Emetic and antiemetic effects of opioids in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Droperidol inhibits cardiac vagal efferents in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Surprising Re-emergence of Droperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzquinamide vs. Traditional Antihistamines for Emesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiemetic properties of Benzquinamide and traditional antihistamines. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation based on available experimental data and established mechanisms of action.
Executive Summary
Benzquinamide, a discontinued antiemetic, and traditional first-generation antihistamines share a common mechanistic ground in their ability to counteract emesis, primarily through the antagonism of histamine H1 and muscarinic acetylcholine receptors. However, a thorough review of the available clinical data suggests that while traditional antihistamines like promethazine and diphenhydramine have demonstrated efficacy in managing postoperative nausea and vomiting (PONV), the clinical effectiveness of Benzquinamide for emesis, particularly chemotherapy-induced nausea and vomiting (CINV), is not well-supported by robust evidence. Direct comparative trials between Benzquinamide and traditional antihistamines are scarce, necessitating an indirect comparison based on their individual clinical performances.
Mechanism of Action
Both Benzquinamide and traditional first-generation antihistamines exert their antiemetic effects by blocking key receptors in the neural pathways that control nausea and vomiting.
Benzquinamide: The primary mechanism of action for Benzquinamide is believed to be the antagonism of both muscarinic acetylcholine receptors and histamine H1 receptors[1]. These receptors are located in crucial areas for emesis control, including the chemoreceptor trigger zone (CTZ) and the vestibular system.
Traditional Antihistamines (First-Generation): First-generation antihistamines, such as promethazine and diphenhydramine, readily cross the blood-brain barrier and act as antagonists at histamine H1 receptors in the central nervous system.[2] Many of these agents also possess significant anticholinergic (muscarinic receptor antagonist) properties, which contribute to their antiemetic effects[3]. Their action on the vestibular system makes them particularly useful for motion sickness.
The following diagram illustrates the overlapping signaling pathways targeted by both types of drugs.
Comparative Efficacy Data
Table 1: Benzquinamide Efficacy Data
| Indication | Comparator | Key Findings | Reference |
| Chemotherapy-Induced Nausea and Vomiting (CINV) | Placebo, Prochlorperazine | Oral Benzquinamide (100 mg tid) was not more effective than placebo and was significantly less effective than prochlorperazine (10 mg tid). | [4] |
Table 2: Traditional Antihistamine Efficacy Data
| Drug | Indication | Comparator(s) | Key Findings | Reference |
| Promethazine | Postoperative Nausea and Vomiting (PONV) | Dose comparison (6.25 mg vs 12.5 mg IV) | Both doses were equally effective, with 97% of subjects reporting total relief of nausea. The lower dose resulted in less sedation. | [5][6] |
| Promethazine | PONV in Laparoscopic Colorectal Cancer Surgery | Saline | Preoperative prophylactic administration of 6.25 mg promethazine significantly reduced the incidence and severity of PONV within 24 hours postoperatively. | [7] |
| Diphenhydramine | PONV in Laparoscopic Sleeve Gastrectomy | Placebo (in addition to standard antiemetics) | Prophylactic diphenhydramine (0.4 mg/kg) in combination with acetaminophen and ondansetron significantly reduced PONV rates at 24 hours (40% vs. 66% in the control group). | [8] |
| Diphenhydramine | PONV in Minor ENT Surgeries | Saline | Prophylactic diphenhydramine (25 mg) significantly reduced the incidence of nausea and vomiting in the recovery period. | [9] |
| Diphenhydramine | PONV in Laparoscopic Cholecystectomy | Granisetron | Granisetron was slightly, but not significantly, better at reducing nausea and vomiting compared to diphenhydramine. | [10] |
Experimental Protocols
Below are summaries of the methodologies from key clinical trials investigating these antiemetics.
Benzquinamide for CINV Study Protocol (Moertel et al., 1975)
-
Study Design: Double-blind, randomized, controlled trial.
-
Patient Population: 183 patients undergoing chemotherapy with 5-fluorouracil.
-
Interventions:
-
Oral Benzquinamide: 100 mg three times daily.
-
Oral Prochlorperazine: 10 mg three times daily.
-
Placebo.
-
-
Primary Outcome: Incidence of nausea and vomiting.
-
Key Methodological Points: Patients were crossed over to other treatment arms in subsequent chemotherapy courses.[4]
Promethazine for PONV Study Protocol (Deitrick et al., 2015)
-
Study Design: Double-blind, randomized controlled trial.
-
Patient Population: 120 adult ambulatory surgery patients experiencing PONV.
-
Interventions:
-
Promethazine 6.25 mg IV.
-
Promethazine 12.5 mg IV.
-
-
Primary Outcomes: Relief of PONV and sedation levels.
-
Key Methodological Points: Study doses were administered postoperatively upon report of nausea or vomiting. Sedation was assessed at multiple time points.[5][6]
Diphenhydramine for PONV Study Protocol (Ghomeish et al., 2021)
-
Study Design: Randomized, double-blind trial.
-
Patient Population: 82 patients scheduled for laparoscopic sleeve gastrectomy.
-
Interventions:
-
Diphenhydramine 0.4 mg/kg IV at induction + acetaminophen 1g and ondansetron 4 mg IV at the end of surgery.
-
Placebo + acetaminophen 1g and ondansetron 4 mg IV at the end of surgery.
-
-
Primary Outcome: Incidence of PONV in recovery and at 24 hours post-surgery.
-
Key Methodological Points: A multimodal antiemetic approach was used, with diphenhydramine as the variable.[8]
The following diagram outlines a typical experimental workflow for an antiemetic clinical trial.
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Antiemetic Histamine H1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prevention and treatment of postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. nyspana.net [nyspana.net]
- 6. A comparison of two differing doses of promethazine for the treatment of postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Prophylactic Administration of Diphenhydramine/Acetaminophen and Ondansetron Reduced Postoperative Nausea and Vomiting and Pain Following Laparoscopic Sleeve Gastrectomy: a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bahrainmedicalbulletin.com [bahrainmedicalbulletin.com]
- 10. bahrainmedicalbulletin.com [bahrainmedicalbulletin.com]
A Head-to-Head In Vitro Comparison of Benzquinamide and Metoclopramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two antiemetic agents, Benzquinamide and Metoclopramide. While both compounds exhibit dopamine D2 receptor antagonism, their full pharmacological profiles and the quantitative specifics of their receptor interactions differ. This document summarizes the available in vitro data to facilitate a comparative understanding of their mechanisms of action at a molecular level.
Quantitative Comparison of Receptor Affinity
| Compound | Receptor Target | Parameter | Value (nM) |
| Metoclopramide | Dopamine D2 | IC50 | 483[1][2][3][4][5] |
| Ki | ~240 | ||
| Serotonin 5-HT3 | IC50 | 308[1][2][3][4][5] | |
| Ki | ~120 | ||
| Benzquinamide | Dopamine D2 | IC50 / Ki | Data not available |
| Serotonin 5-HT3 | IC50 / Ki | Data not available |
Note: The IC50 and Ki values for Metoclopramide are sourced from different studies and may not be directly comparable due to variations in experimental conditions. Benzquinamide is known to be a dopamine receptor antagonist, but specific in vitro binding affinities (Ki or IC50 values) are not well-documented in publicly accessible literature.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both Benzquinamide and Metoclopramide involves the blockade of dopamine D2 receptors. Metoclopramide possesses a broader pharmacological profile, also acting as an antagonist at serotonin 5-HT3 receptors and an agonist at 5-HT4 receptors. This multi-target engagement contributes to its antiemetic and prokinetic properties.
Experimental Protocols
The following are generalized protocols for in vitro assays typically used to determine the receptor binding affinity of compounds like Benzquinamide and Metoclopramide.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity (General Protocol)
A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the dopamine D2 receptor are homogenized in a suitable buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer
-
A fixed concentration of a radiolabeled ligand specific for the D2 receptor (e.g., [3H]spiperone).
-
Varying concentrations of the unlabeled test compound (Benzquinamide or Metoclopramide) or vehicle for total binding.
-
A high concentration of a known D2 antagonist (e.g., unlabeled haloperidol) for determining non-specific binding.
-
The prepared cell membranes.
-
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
Radioligand Binding Assay for Serotonin 5-HT3 Receptor Affinity (General Protocol)
The protocol for determining 5-HT3 receptor affinity is similar to that for the D2 receptor, with the primary difference being the use of a 5-HT3-specific radioligand.
1. Membrane Preparation:
-
Similar to the D2 receptor assay, membranes are prepared from cells or tissues expressing the 5-HT3 receptor.
2. Binding Assay:
-
The assay components are added to a 96-well plate:
-
Assay buffer
-
A fixed concentration of a 5-HT3-specific radioligand (e.g., [3H]GR65630).
-
A range of concentrations of the test compound.
-
A high concentration of a known 5-HT3 antagonist (e.g., ondansetron) for non-specific binding determination.
-
The prepared cell membranes.
-
-
The plate is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The separation of bound from free radioligand is achieved through rapid filtration.
-
The radioactivity on the filters is quantified by scintillation counting.
4. Data Analysis:
-
Specific binding is determined, and the data are analyzed to calculate the IC50 and subsequently the Ki value for the test compound at the 5-HT3 receptor.
Summary
References
A comparative study of the cardiovascular safety profiles of antiemetics
A Comparative Guide to the Cardiovascular Safety of Antiemetic Agents
The management of nausea and vomiting is a critical component of patient care, particularly in oncology and postoperative settings. However, many commonly used antiemetic drugs carry a risk of cardiovascular adverse events, most notably QT interval prolongation, which can precipitate a life-threatening arrhythmia known as Torsades de Pointes (TdP).[1][2] This guide provides a comparative analysis of the cardiovascular safety profiles of major antiemetic classes, supported by experimental data, for an audience of researchers, scientists, and drug development professionals.
Mechanism of Antiemetic-Induced Cardiotoxicity: The Role of the hERG Channel
The primary mechanism underlying QT prolongation for many antiemetics is the blockade of the rapid component of the delayed rectifier potassium current (IKr) in cardiomyocytes.[2] This current, crucial for cardiac repolarization, is conducted by protein channels encoded by the human Ether-à-go-go-Related Gene (hERG).[3] Inhibition of the hERG channel delays potassium efflux from the cell, prolonging the duration of the action potential. This cellular-level effect manifests on the electrocardiogram (ECG) as a lengthened QT interval, increasing the risk for early afterdepolarizations and subsequent ventricular arrhythmias like TdP.[2][4]
Caption: Mechanism of drug-induced QT prolongation via hERG channel blockade.
Comparative Analysis of Antiemetic Classes
The cardiovascular risk profile varies significantly across different classes of antiemetics. The following sections detail the risks associated with major classes, with quantitative data summarized in the tables below.
Serotonin 5-HT3 Receptor Antagonists
This class is widely used for chemotherapy-induced and postoperative nausea and vomiting.[5] However, several agents in this class are known for their potential to prolong the QT interval.
-
Ondansetron, Dolasetron, Granisetron: These first-generation agents cause dose-dependent QT prolongation by directly blocking cardiac hERG potassium channels.[2][6] Ondansetron exhibits the most potent hERG blockade in vitro among this group.[4][7] The intravenous form of dolasetron was withdrawn by the FDA due to excessive risk of QT prolongation.[6][8]
-
Palonosetron: This second-generation 5-HT3 antagonist is the only agent in its class that does not carry a warning for QT prolongation in its FDA label, making it a safer alternative when a 5-HT3 antagonist is required for high-risk patients.[6]
Dopamine D2 Receptor Antagonists
This diverse group includes phenothiazines, butyrophenones, and benzamides. Their primary cardiotoxic mechanism also involves hERG channel blockade, though other effects on the autonomic nervous system can occur.[2][9]
-
Droperidol: Carries an FDA black box warning for QT prolongation and TdP.[6]
-
Domperidone: Increases the risk of QT prolongation and has been associated with sudden cardiac death.[6][10]
-
Metoclopramide: While it can affect the QT interval, its use is more often limited by the risk of neurological side effects like tardive dyskinesia.[2]
-
Promethazine: As a phenothiazine with antihistaminic properties, it has been shown to directly block hERG channels.[11]
Antihistamines (H1 Receptor Blockers)
Primarily used for motion sickness, some first-generation antihistamines can cause cardiotoxicity.
-
Promethazine, Diphenhydramine: These agents can block hERG channels and prolong the QT interval.[2][11][12] The cardiotoxic effects of older, withdrawn antihistamines like terfenadine and astemizole are well-documented and attributed to potent hERG blockade.[3]
-
Newer Generation Antihistamines (e.g., Fexofenadine, Loratadine, Cetirizine): These are generally considered to have a much lower risk of cardiac arrhythmias.[13]
Neurokinin-1 (NK1) Receptor Antagonists
This newer class of antiemetics is effective for both acute and delayed chemotherapy-induced nausea.
-
Aprepitant, Fosaprepitant: These agents do not appear to directly cause QTc prolongation and are considered a safer option in this regard.[2][6] However, they are inhibitors of the CYP3A4 enzyme system, which can increase the plasma levels of other co-administered QT-prolonging drugs.[2]
Safer Alternatives and Adjuncts
For patients with a high baseline risk of QT prolongation, certain antiemetics are preferred.
-
Benzodiazepines (e.g., Lorazepam): Considered one of the safest first-line options for patients with a prolonged QTc interval, with no known effect on QT.[6]
-
Corticosteroids (e.g., Dexamethasone): Have minimal direct effects on the QT interval and are often used in combination regimens.[6]
Data Presentation
The following tables summarize the cardiovascular risk profiles and quantitative experimental data for various antiemetics.
Table 1: Comparative Cardiovascular Risk Profiles of Common Antiemetics
| Antiemetic Class | Representative Drugs | Primary Mechanism of Cardiotoxicity | Relative Risk of QT Prolongation |
| 5-HT3 Antagonists | Ondansetron, Dolasetron, Granisetron | hERG K+ Channel Blockade | Moderate to High[6] |
| Palonosetron | No significant hERG blockade | Low / None[6] | |
| Dopamine D2 Antagonists | Droperidol, Domperidone | hERG K+ Channel Blockade | High[6] |
| Metoclopramide, Prochlorperazine | hERG K+ Channel Blockade | Low to Moderate[2] | |
| Antihistamines (H1) | Promethazine, Diphenhydramine | hERG K+ Channel Blockade | Low to Moderate[2][11] |
| NK1 Antagonists | Aprepitant, Fosaprepitant | None (CYP3A4 Inhibition) | Low / None[2][14] |
| Benzodiazepines | Lorazepam | None | None[6] |
| Corticosteroids | Dexamethasone | None | None[6] |
Table 2: In Vitro hERG Channel Inhibition by Antiemetics
| Drug | Drug Class | IC50 for hERG Blockade (µM) | Reference |
| Ondansetron | 5-HT3 Antagonist | 0.81 | [7] |
| Granisetron | 5-HT3 Antagonist | 3.73 | [7] |
| Dolasetron | 5-HT3 Antagonist | 5.95 | [7] |
| MDL 74,156 (metabolite of Dolasetron) | 5-HT3 Antagonist | 12.1 | [7] |
| Promethazine | Antihistamine / Phenothiazine | 1.46 | [11] |
IC50: The concentration of a drug that inhibits 50% of the hERG channel activity. A lower IC50 value indicates greater potency.
Table 3: Clinical Data on QTc Interval Prolongation
| Drug | Study Population | Dose | Mean QTc Change from Baseline | Reference |
| Ondansetron | Postoperative Patients | 4 mg IV | Significant prolongation within 5 min | [15] |
| Ondansetron | Postoperative Patients | 8 mg IV | Significant prolongation within 3 min | [15] |
| Ondansetron | General Use | Not Specified | +6 to +20 ms | [8] |
| Promethazine | Healthy Volunteers | 25 mg | Significant prolongation vs. baseline | [15] |
Experimental Protocols for Assessing Cardiovascular Safety
The evaluation of a drug's potential to cause cardiac arrhythmias follows a well-defined preclinical and clinical pathway.
Experimental Workflow
A typical workflow progresses from initial in vitro screening to more complex in vivo and clinical assessments to characterize cardiovascular risk fully.
Caption: Standard workflow for cardiovascular safety assessment of new drugs.
Key Experimental Methodologies
1. In Vitro hERG Channel Assay (Patch-Clamp Electrophysiology)
-
Objective: To determine if a drug directly blocks the hERG potassium channel and to quantify its potency (IC50).
-
Protocol:
-
Cell Line: A stable mammalian cell line (e.g., HEK293) is engineered to express the human hERG channel.[7][11]
-
Patch-Clamp: A glass micropipette forms a high-resistance seal with the membrane of a single cell, isolating a "patch" of the membrane.
-
Voltage Clamp: The voltage across the cell membrane is controlled, and specific voltage protocols are applied to elicit hERG currents.
-
Drug Application: The test compound (antiemetic) is applied to the cell at various concentrations.
-
Data Analysis: The reduction in the hERG current amplitude is measured at each concentration to calculate the IC50 value, which represents the concentration at which the drug inhibits 50% of the current.[7][16]
-
2. In Vivo Cardiovascular Telemetry Study
-
Objective: To assess the effects of a drug on ECG parameters (including QT interval), heart rate, and blood pressure in a conscious, free-moving animal model.
-
Protocol:
-
Animal Model: Typically conducted in species like dogs, non-human primates, or rabbits.[17]
-
Transmitter Implantation: A telemetry transmitter is surgically implanted to continuously record and transmit physiological data.
-
Baseline Recording: After a recovery period, baseline cardiovascular data is collected.
-
Drug Administration: The antiemetic is administered, often at multiple dose levels, including those that exceed expected therapeutic plasma concentrations.
-
Data Analysis: ECG waveforms are analyzed to measure changes in the QT interval (corrected for heart rate, e.g., QTcB, QTcF), QRS duration, and other parameters compared to baseline and a vehicle control group.
-
3. Thorough QT/QTc (TQT) Clinical Study
-
Objective: To definitively assess a drug's effect on the QT interval in humans according to regulatory standards (ICH E14 guideline).[1]
-
Protocol:
-
Study Design: Typically a randomized, double-blind, crossover study in healthy volunteers.[15]
-
Treatment Arms: Includes a therapeutic dose of the test drug, a supratherapeutic dose, a placebo control, and a positive control (a drug known to prolong the QT interval, like moxifloxacin).
-
ECG Monitoring: Time-matched ECGs are recorded at baseline and at multiple time points after dosing, corresponding with the drug's peak plasma concentration (Cmax).
-
Data Analysis: The primary endpoint is the time-matched, placebo-subtracted change from baseline in the corrected QT interval (ΔΔQTc). A drug is considered to have a negative TQT study if the upper bound of the 95% confidence interval for the mean ΔΔQTc is below 10 ms at all time points.
-
References
- 1. Cardiotoxicity of antiemetic drugs in oncology: An overview of the current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiemetics and QT Prolongation – Clinical Correlations [clinicalcorrelations.org]
- 3. Cardiovascular safety of antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Interactions of the 5-hydroxytryptamine 3 antagonist class of antiemetic drugs with human cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of dopamine type-2 receptor blockade on autonomic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. H(1) antihistamine drug promethazine directly blocks hERG K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiemetic Histamine H1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. advancedentpc.com [advancedentpc.com]
- 14. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Inhibition of cardiac HERG currents by the DNA topoisomerase II inhibitor amsacrine: mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo investigation of cardiotoxicity associated with anticancer proteasome inhibitors and their combination with anthracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Lack of 5-HT3 Receptor Activity for Benzquinamide: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis to validate the lack of significant 5-HT3 receptor activity for the antiemetic compound Benzquinamide. By juxtaposing its pharmacological profile with established 5-HT3 receptor modulators, this document serves as a resource for researchers, scientists, and drug development professionals in understanding the specific mechanism of action of Benzquinamide and distinguishing it from agents that directly target the 5-HT3 receptor.
Comparative Analysis of Receptor Binding Affinities
To ascertain the activity of Benzquinamide at the 5-HT3 receptor, a comparative analysis of binding affinities is essential. The following table summarizes the binding affinity (Ki) of Benzquinamide alongside well-characterized 5-HT3 receptor antagonists and an agonist. A higher Ki value is indicative of lower binding affinity.
| Compound | Class | 5-HT3 Receptor Binding Affinity (pKi) | 5-HT3 Receptor Binding Affinity (Ki, nM) |
| Benzquinamide | Antiemetic | Data Not Available | Data Not Available |
| Ondansetron | 5-HT3 Antagonist | 8.70 | ~2.0[1][2] |
| Granisetron | 5-HT3 Antagonist | 9.15 | ~0.7[3] |
| m-Chlorophenylbiguanide (mCPBG) | 5-HT3 Agonist | - | IC50 = 1.5 nM[4] |
As indicated, there is a notable absence of published data for Benzquinamide's binding affinity at the 5-HT3 receptor, which aligns with its primary classification as a dopamine, histamine, and muscarinic acetylcholine receptor antagonist.[4][5] In contrast, established 5-HT3 receptor antagonists like Ondansetron and Granisetron exhibit high affinity, as demonstrated by their low nanomolar Ki values.[1][2][3] Similarly, the 5-HT3 receptor agonist m-Chlorophenylbiguanide (mCPBG) demonstrates potent interaction with the receptor.[4]
Experimental Protocols for Validation
To empirically validate the lack of 5-HT3 receptor activity for Benzquinamide, two primary experimental methodologies are recommended: a radioligand binding assay to assess direct binding to the receptor and an electrophysiological assay to measure functional receptor modulation.
Radioligand Binding Assay
This assay directly quantifies the ability of a test compound to displace a radiolabeled ligand that is known to bind to the 5-HT3 receptor with high affinity.
Objective: To determine the binding affinity (Ki) of Benzquinamide for the 5-HT3 receptor.
Materials:
-
HEK293 cells stably expressing human 5-HT3A receptors.[6]
-
Radioligand: [3H]Granisetron or another suitable high-affinity 5-HT3 receptor antagonist radioligand.[1][7]
-
Test Compounds: Benzquinamide, Ondansetron (positive control), and a vehicle control.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT3 receptor and prepare a crude membrane fraction by centrifugation.[8]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]Granisetron, and varying concentrations of the test compound (Benzquinamide) or the positive control (Ondansetron).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[8]
Electrophysiology (Whole-Cell Patch Clamp)
This functional assay measures the effect of a test compound on the ion channel activity of the 5-HT3 receptor upon activation by an agonist.
Objective: To determine if Benzquinamide modulates 5-HT3 receptor-mediated currents.
Materials:
-
Cell line expressing functional 5-HT3 receptors (e.g., HEK293 or Xenopus oocytes).[9][10][11]
-
5-HT3 Receptor Agonist: Serotonin (5-HT) or m-Chlorophenylbiguanide (mCPBG).[4][9]
-
Test Compounds: Benzquinamide, Ondansetron (positive control antagonist).
-
Patch clamp rig with amplifier and data acquisition system.
-
Intracellular and extracellular recording solutions.
Procedure:
-
Cell Preparation: Culture cells expressing 5-HT3 receptors on coverslips suitable for patch clamp recording.
-
Recording: Establish a whole-cell patch clamp recording configuration on a single cell.
-
Agonist Application: Apply a known concentration of a 5-HT3 agonist (e.g., 5-HT) to elicit an inward current.
-
Test Compound Application: Co-apply the agonist with varying concentrations of Benzquinamide or the positive control (Ondansetron).
-
Data Acquisition: Record the changes in the amplitude of the agonist-evoked current in the presence of the test compound.
-
Data Analysis: Plot the concentration-response curve for the inhibition of the agonist-induced current to determine the IC50 value for any antagonistic activity.
Visualizing the Scientific Workflow and Pathways
To further clarify the experimental logic and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for validating Benzquinamide's lack of 5-HT3 receptor activity.
References
- 1. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide facilitates noradrenaline release by blockade of alpha 2-adrenoceptors in the mouse brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping the molecular motions of 5-HT3 serotonin-gated channel by voltage-clamp fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzquinamide and Newer Generation Antiemetics
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiemetic therapy has evolved significantly, moving from older, broader-acting agents to highly specific targeted treatments. This guide provides an objective comparison of the discontinued antiemetic Benzquinamide with the newer generation 5-HT3 (serotonin) receptor antagonists and NK1 (neurokinin-1) receptor antagonists. The comparison is supported by available data on their mechanisms of action, efficacy, safety profiles, and the experimental protocols used to evaluate them.
Mechanism of Action: A Shift from Broad to Targeted Blockade
The fundamental difference between Benzquinamide and newer antiemetics lies in their receptor targets and specificity. Benzquinamide exerts its effects through a wider, less specific range of receptors, whereas newer agents are designed to block specific pathways known to be critical in the emetic reflex.
Benzquinamide: The precise mechanism of Benzquinamide has been debated, but it is understood to have a broad pharmacological profile. It is presumed to act as an antagonist at multiple receptor sites, including:
This multi-receptor antagonism contributes to both its antiemetic effects and its notable side effects, such as sedation.
Newer Generation Antiemetics: These agents target key neurotransmitters involved in the emetic pathways with high specificity.
-
5-HT3 Receptor Antagonists (e.g., Ondansetron, Granisetron, Palonosetron): These drugs selectively block the 5-HT3 receptor.[5] This receptor is a ligand-gated ion channel found on vagal afferent nerves in the gastrointestinal tract and in central locations like the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS).[1][5][6] Chemotherapy and radiation can cause the release of serotonin from enterochromaffin cells in the gut, which then activates these 5-HT3 receptors to initiate the vomiting reflex.[1][5] By blocking this interaction, 5-HT3 antagonists effectively prevent this signaling.[1]
-
NK1 Receptor Antagonists (e.g., Aprepitant, Rolapitant): These drugs block the binding of Substance P, a neuropeptide, to the NK1 receptor.[7][8] NK1 receptors are highly concentrated in the brainstem emetic centers, including the NTS and area postrema.[8][9] The Substance P/NK1 pathway is a key player in both the acute and, notably, the delayed phases of chemotherapy-induced nausea and vomiting (CINV).[2][7][8]
The following diagram illustrates the distinct signaling pathways targeted by these different classes of antiemetics.
Efficacy Comparison
Direct comparative clinical trials between Benzquinamide and modern antiemetics are unavailable due to Benzquinamide's discontinuation. However, a comparison can be drawn from efficacy data reported for each class in their respective clinical settings, primarily for postoperative nausea and vomiting (PONV) and CINV.
Key Efficacy Endpoint:
-
Complete Response (CR): Typically defined as no emetic episodes and no use of rescue antiemetic medication within a specified timeframe (e.g., 0-24 hours for acute phase, 25-120 hours for delayed phase).
Table 1: Efficacy in Postoperative Nausea and Vomiting (PONV)
| Antiemetic Class | Comparator | Key Efficacy Outcome | Relative Risk Reduction / Odds Ratio | Reference |
|---|---|---|---|---|
| Benzquinamide | Placebo | Reduction in Vomiting | Data from historical trials are not standardized for direct comparison. | - |
| 5-HT3 Antagonists | Traditional Agents (Droperidol) | Reduction in PONV | 39% reduction (OR=0.61) | [10] |
| 5-HT3 Antagonists | Traditional Agents (Metoclopramide) | Reduction in PONV | 56% reduction (OR=0.44) | [10] |
| 5-HT3 Antagonists | Placebo | Reduction in Vomiting (24h) | OR = 0.27 | [11] |
| NK1 Antagonists | Ondansetron | Similar efficacy for PONV prophylaxis | N/A |[12] |
Table 2: Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV) - Highly Emetogenic Chemotherapy
| Antiemetic Class | Comparator | Phase | Complete Response (CR) Rate | Reference |
|---|---|---|---|---|
| 5-HT3 Antagonist + Dexamethasone | - | Acute (0-24h) | ~70% | [2] |
| NK1 Antagonist + 5-HT3 Antagonist + Dexamethasone | 5-HT3 Antagonist + Dexamethasone | Overall (0-120h) | 70.8% vs 56.0% | [13] |
| NK1 Antagonist + 5-HT3 Antagonist + Dexamethasone | 5-HT3 Antagonist + Dexamethasone | Acute (0-24h) | 85.1% vs 79.6% | [13] |
| NK1 Antagonist + 5-HT3 Antagonist + Dexamethasone | 5-HT3 Antagonist + Dexamethasone | Delayed (25-120h) | 71.4% vs 58.2% |[13] |
The data clearly indicates the superior efficacy of newer agents, particularly the combination of NK1 and 5-HT3 antagonists, which has become the standard of care for preventing CINV with highly emetogenic chemotherapy.[7][8] 5-HT3 antagonists demonstrated a significant improvement over older, traditional antiemetics for PONV.[10]
Safety and Tolerability Profile
The safety profiles of these drug classes differ substantially, primarily driven by their receptor selectivity.
Benzquinamide: Its broad receptor activity leads to a range of side effects.
-
Common: Sedation, drowsiness, dizziness.
-
Cardiovascular: Can cause transient hypotension or hypertension.
-
Extrapyramidal Symptoms (EPS): As a dopamine antagonist, there is a risk of EPS, which includes acute dystonia (involuntary muscle contractions), akathisia (restlessness), and parkinsonism (tremor, rigidity).[14][15][16]
5-HT3 Receptor Antagonists: These are generally well-tolerated.
-
Common: Headache, constipation, and dizziness are the most frequently reported side effects.[17][18]
-
Cardiovascular: First-generation agents (e.g., ondansetron, dolasetron) can cause a dose-dependent prolongation of the QT interval on an electrocardiogram.[19] The second-generation agent, palonosetron, does not have this clinically significant effect.[19]
-
Extrapyramidal Symptoms (EPS): Do not cause EPS as they do not block dopamine receptors.
NK1 Receptor Antagonists: Also well-tolerated, typically used in combination.
-
Common: Hiccups, fatigue, and asthenia (weakness).[20]
-
Drug Interactions: These agents are metabolized by the CYP3A4 enzyme system and can interact with other drugs metabolized through this pathway, notably dexamethasone, requiring dose adjustments.[21]
Table 3: Comparative Safety and Tolerability
| Feature | Benzquinamide | 5-HT3 Receptor Antagonists | NK1 Receptor Antagonists |
|---|---|---|---|
| Primary Side Effects | Sedation, Drowsiness, Dizziness | Headache, Constipation, Dizziness | Hiccups, Fatigue, Asthenia |
| Risk of EPS | Yes | No | No |
| QT Prolongation | Not a primary concern | Yes (First-generation) | No |
| Key Drug Interactions | Additive CNS depression | Serotonergic agents (rare serotonin syndrome risk) | CYP3A4 inhibitors/inducers (e.g., dexamethasone) |
Experimental Protocols
Evaluating the efficacy of antiemetic drugs requires a rigorous and standardized clinical trial methodology. While specific protocols for Benzquinamide are historical, the principles are embodied in modern trial designs for newer agents.
A Typical Phase III Antiemetic Clinical Trial Protocol (for CINV)
-
Study Design: A prospective, randomized, double-blind, parallel-group, active-controlled multicenter trial.[22]
-
Patient Population:
-
Inclusion Criteria: Chemotherapy-naïve adult patients scheduled to receive a specific class of emetogenic chemotherapy (e.g., highly emetogenic cisplatin-based). Homogenous patient populations are crucial.[22][23]
-
Exclusion Criteria: Concomitant medications with antiemetic properties, significant organ dysfunction, history of poorly controlled emesis.
-
-
Randomization and Blinding: Patients are randomly assigned to receive either the investigational antiemetic regimen or the standard-of-care control regimen. Both patients and investigators are blinded to the treatment allocation.
-
Treatment Arms:
-
Control Arm: Standard therapy, e.g., a 5-HT3 receptor antagonist (like ondansetron) plus dexamethasone.
-
Investigational Arm: The new agent (e.g., an NK1 receptor antagonist) added to the standard therapy.
-
-
Endpoints:
-
Primary Endpoint: Complete Response (CR) during the overall phase (0-120 hours post-chemotherapy).
-
Secondary Endpoints: CR during acute (0-24h) and delayed (25-120h) phases; incidence of nausea (assessed via a Visual Analog Scale - VAS); number of emetic episodes; time to first emesis; use of rescue medication; patient-reported quality of life.[23]
-
-
Data Collection: Patients typically maintain a diary to record episodes of nausea and vomiting, and any rescue medications taken for at least 5 days following chemotherapy.
-
Statistical Analysis: The primary analysis is usually a comparison of the proportion of patients achieving a Complete Response between the treatment arms, often using a Cochran-Mantel-Haenszel (CMH) test, stratified by prognostic factors like gender or chemotherapy type.
The following workflow diagram illustrates the typical progression of a patient through such a clinical trial.
Conclusion
Benzquinamide represents an earlier, non-specific approach to antiemetic therapy, relying on the blockade of multiple neurotransmitter systems, including dopamine, histamine, and acetylcholine. This broad activity was associated with a significant sedative side-effect profile and the risk of extrapyramidal symptoms.
In stark contrast, the newer generation 5-HT3 and NK1 receptor antagonists are the product of a targeted drug development strategy. They offer significantly improved efficacy, particularly in the challenging setting of chemotherapy-induced nausea and vomiting, by selectively blocking the most critical pathways in the emetic reflex.[2][7] Their high specificity translates to a much more favorable safety profile, devoid of the sedative and extrapyramidal effects that characterized older agents like Benzquinamide. The development and clinical success of these newer agents represent a paradigm shift in antiemetic treatment, prioritizing targeted mechanisms to maximize efficacy and minimize adverse effects.
References
- 1. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 6. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 9. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 5-HT3 receptor antagonists vs traditional agents for the prophylaxis of postoperative nausea and vomiting - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Placebo-controlled efficacy of 5-HT3 antagonists for postoperative nausea and vomiting prophylaxis in supratentorial craniotomies: A systematic review and comparative meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prevention and Treatment of Postoperative Nausea and Vomiting (PONV): A Review of Current Recommendations and Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Neurokinin-1 Receptor Antagonists for Prevention of Chemotherapy-Induced Nausea and Vomiting: Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug Side Effects: How to Identify Extrapyramidal Effects [webmd.com]
- 15. Extrapyramidal Side Effects From Medication [verywellmind.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Serotonin 5-HT3 Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Prevention and treatment of postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Safety and efficacy of NK-1 receptor antagonist–based therapy for prevention and treatment of chemotherapy-induced nausea and vomiting in highly emetogenic chemotherapy: A systematic review and meta-analysis. - ASCO [asco.org]
- 21. Antiemetic Neurokinin-1 Receptor Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Methodology of antiemetic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methodology of trials with antiemetics - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of Benzquinamide's Effect on Norepinephrine Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro effects of Benzquinamide on norepinephrine release. Due to the limited availability of direct in vitro studies on Benzquinamide's specific impact on norepinephrine release, this document synthesizes existing knowledge of its interactions with the sympathetic nervous system and draws comparisons with well-characterized pharmacological agents. The proposed mechanism of action for Benzquinamide is contextualized alongside established drugs that modulate norepinephrine storage and release, supported by relevant experimental data for these alternatives.
Executive Summary
Benzquinamide is an antiemetic agent that has been observed to elevate blood norepinephrine levels in vivo, suggesting an interaction with the sympathetic nervous system.[1] While its primary mechanism of action is considered to be antagonism of muscarinic acetylcholine and histamine H1 receptors, its interference with the effects of reserpine, a known inhibitor of the vesicular monoamine transporter (VMAT), points towards a potential role in modulating norepinephrine storage and release.[2] This guide explores this hypothesized mechanism by comparing Benzquinamide to established VMAT inhibitors, Reserpine and Tetrabenazine, and the adrenergic neuron blocking agent, Guanethidine.
Comparative Analysis of Norepinephrine Release Modulators
The following table summarizes the quantitative data available for key drugs affecting norepinephrine storage and release. It is important to note that direct in vitro quantitative data for Benzquinamide's effect on norepinephrine release or VMAT inhibition is not currently available in the public domain.
| Compound | Target | In Vitro Assay | Key Findings | Reference |
| Benzquinamide | Hypothesized: VMAT | Data not available | Data not available | - |
| Reserpine | VMAT2 | FFN206 vesicular packaging assay | IC50: 73.1 nM | [3] |
| Tetrabenazine | VMAT2 | FFN206 vesicular packaging assay | IC50: 30.4 nM | [3] |
| Guanethidine | Adrenergic Neuron | [3H]-noradrenaline efflux from rat isolated mesenteric artery | Decreased stimulation-induced efflux at 0.1 and 1 µM | [4] |
Signaling Pathway and Experimental Workflow
To visualize the potential mechanism of action and the experimental approach for its validation, the following diagrams are provided.
References
- 1. Cardiovascular effects of benzquinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Assessing Vesicular Monoamine Transport and Toxicity Using Fluorescent False Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of sympathetic noradrenergic transmission by guanabenz and guanethidine in rat isolated mesenteric artery: involvement of neuronal potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrophysiological Effects of Quinolizine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrophysiological effects of various quinolizine-based compounds, with a focus on their potential as antiarrhythmic agents. The information is compiled from preclinical studies and is intended to offer an objective overview supported by experimental data. Quinolizine alkaloids and their derivatives represent a promising class of compounds with significant activity on cardiac ion channels.
Comparative Electrophysiological Data
The following tables summarize the quantitative data on the effects of selected quinolizine-based compounds and relevant reference drugs on cardiac electrophysiological parameters. Data is presented for both tissue-level antiarrhythmic effects and specific ion channel modulation.
Table 1: Antiarrhythmic Activity of Quinolizidine Derivatives in Isolated Guinea Pig Atria
| Compound | Chemical Name/Structure | EC50 (µM) for increasing arrhythmia threshold | Potency relative to Quinidine | Reference |
| Compound 5 | N-(3,4,5-trimethoxybenzoyl)aminohomolupinane | 0.017 | ~600x more potent | [1] |
| Compound 7 | (Quinolizidin-1-yl)methyl 2-ethoxybenzoate | Not specified, but noted as more active and potent than quinidine | More potent | [2] |
| Compound 9 | (Quinolizidin-1-yl)methyl 2-propoxybenzoate | Not specified, but noted as more active and potent than quinidine | More potent | [2] |
| Compound 19 | (Quinolizidin-1-yl)methyl 4-chlorobenzoate | Not specified, but noted as more active and potent than quinidine | More potent | [2] |
| Sparteine | A natural quinolizidine alkaloid | - | - | [3] |
| Quinidine | Reference Class Ia Antiarrhythmic | 10.26 | 1x | [4] |
| Lidocaine | Reference Class Ib Antiarrhythmic | 34 | ~0.3x as potent as Quinidine | [4] |
Note: The EC50 values in Table 1 refer to the concentration required to increase the threshold for electrically induced arrhythmias in isolated guinea pig left atria, a measure of antiarrhythmic potency at the tissue level.
Table 2: Effects of Sparteine and Quinidine on Cardiac Ion Channels
| Compound | Ion Channel | Effect | EC50 / IC50 (µM) | Other Electrophysiological Observations | Reference |
| Sparteine | Cardiac Na+ Channels (I_Na) | Concentration-dependent reduction | 110 | Hyperpolarizing shift of 8 mV for channel inactivation; no change in activation. | [3] |
| Transient Outward K+ Current (I_to) | Increased rate of decay | Not specified | - | [3] | |
| Sustained Plateau K+ Current (I_Ksus) | Concentration-dependent block | Not specified | - | [3] | |
| Quinidine | Cardiac Na+ Channels (I_Na) | Blocks open and inactivated channels | - | Slows the rate of action potential rise (Phase 0). | [5][6] |
| Repolarizing K+ Currents (I_Kr, I_Ks) | Blockade | - | Prolongs action potential duration. | [7] | |
| Inward Rectifier K+ Current (I_K1) | Reduction | - | - | ||
| Transient Outward K+ Current (I_to) | Reduction | - | - |
Experimental Protocols
The data presented in this guide are primarily derived from studies employing ex vivo heart tissue preparations and in vitro patch-clamp electrophysiology.
Isolated Heart Tissue Electrophysiology (Guinea Pig Atria)
This experimental setup is used to assess the overall antiarrhythmic activity of a compound on cardiac tissue.
-
Tissue Preparation: Male guinea pigs are euthanized, and the hearts are rapidly excised. The left atria are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.
-
Stimulation and Recording: The atria are stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes. The threshold current required to induce arrhythmia (fibrillation) is determined.
-
Drug Application: The test compound is added to the organ bath in increasing concentrations.
-
Data Analysis: The concentration of the compound that produces a 50% increase in the arrhythmic threshold (EC50) is calculated from the concentration-response curve. This provides a measure of the compound's antiarrhythmic potency.[8]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through specific channels in isolated cardiac myocytes.
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat hearts).
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution that mimics the intracellular environment and contains a recording electrode.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive continuity between the pipette interior and the cell cytoplasm.
-
Voltage Clamp and Recording: The membrane potential of the cell is controlled ("clamped") at a specific voltage by a feedback amplifier. The current that flows across the cell membrane in response to controlled voltage steps is recorded. This allows for the isolation and characterization of specific ion channel currents (e.g., I_Na, I_K, I_Ca).
-
Pharmacological Studies: The effects of quinolizine-based compounds on these currents are studied by perfusing the cell with a solution containing the test compound. The concentration-dependent block of the channels is measured to determine parameters like IC50.[3]
Visualizations
Signaling Pathway of Cardiac Action Potential Modulation
The following diagram illustrates the primary ion channels involved in the cardiac action potential and the points at which antiarrhythmic drugs, including quinolizine-based compounds, can exert their effects.
Caption: Modulation of cardiac action potential by quinolizine-based compounds.
Experimental Workflow for Patch-Clamp Electrophysiology
The diagram below outlines the typical workflow for studying the effects of a compound on cardiac ion channels using the whole-cell patch-clamp technique.
Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.
References
- 1. Further Quinolizidine Derivatives as Antiarrhythmic Agents- 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel quinolizidinyl derivatives as antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cardiac electrophysiological effects of sparteine and its analogue BRB-I-28 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further Quinolizidine Derivatives as Antiarrhythmic Agents- 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potassium channel blockers quinidine and caesium halt cell proliferation in C6 glioma cells via a polyamine-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
